molecular formula C3H7N3O2 B1511430 Glycocyamine-d2 CAS No. 1173020-63-7

Glycocyamine-d2

Numéro de catalogue: B1511430
Numéro CAS: 1173020-63-7
Poids moléculaire: 119.12 g/mol
Clé InChI: BPMFZUMJYQTVII-DICFDUPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glycocyamine-d2 is a useful research compound. Its molecular formula is C3H7N3O2 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound d2-Guanidinoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2-dideuterio-2-(diaminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFZUMJYQTVII-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745740
Record name N-(Diaminomethylidene)(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-63-7
Record name N-(Diaminomethylidene)(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of Glycocyamine-d2?

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to Glycocyamine-d2 (Guanidinoacetic acid-d2). As a stable isotope-labeled internal standard, this compound is a critical tool in metabolic research and clinical diagnostics, particularly in studies involving creatine biosynthesis and related disorders.

Core Chemical Properties

This compound is the deuterium-labeled form of Glycocyamine, an endogenous compound and a direct precursor to creatine. The incorporation of two deuterium atoms on the alpha-carbon provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1][2]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 1173020-63-7[3][4]
Chemical Name 2---INVALID-LINK--acetic acid[3][4]
Synonyms Guanidinoacetic acid-d2, Guanidineacetic--d2 Acid[1]
Molecular Formula C₃H₅D₂N₃O₂[5]
InChI InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2[3][4]
InChIKey BPMFZUMJYQTVII-DICFDUPASA-N[3][4]
SMILES [2H]C([2H])(N=C(N)N)C(O)=O[3][4]
Physicochemical Properties
PropertyValueSource
Molecular Weight 119.12 g/mol [3][4][5]
Appearance White to off-white solid powder[1][3]
Purity ≥98% to 99.90%[1][3]
Melting Point 300 °C (for non-deuterated form)[6]
Storage Dry, dark at -20°C for ≥1 year. Solutions: -80°C (6 months), -20°C (1 month).[1][3]
Solubility

Solubility is a critical parameter for the preparation of stock solutions and experimental buffers. The data, primarily reported for the non-deuterated form, is summarized below.

SolventSolubilitySource
Water 1 mg/mL (with sonication)[1]
PBS (pH 7.2) ~10 mg/mL[7]
DMSO Slightly soluble[7]
Dimethylformamide (DMF) Slightly soluble[7]

Note: Solubility can vary between sources. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

Biological Significance and Signaling Pathways

Glycocyamine is a central metabolite in the biosynthesis of creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[7][8] The pathway involves two key enzymatic steps. This compound, being chemically identical in its biological interactions, follows the same pathway and is thus an excellent tracer for studying this process.

  • Formation of Glycocyamine : In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming glycocyamine and L-ornithine.[9]

  • Methylation to Creatine : Glycocyamine is then transported to the liver, where it is methylated by S-adenosyl-L-methionine (SAM) in a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT) to produce creatine.[9]

Deficiencies in the AGAT or GAMT enzymes lead to cerebral creatine deficiency syndromes, which can be diagnosed by quantifying the levels of glycocyamine and creatine in biological fluids.[7][10]

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine Glycocyamine_liver Glycocyamine Glycocyamine->Glycocyamine_liver Transport (Bloodstream) Ornithine L-Ornithine AGAT->Glycocyamine AGAT->Ornithine GAMT GAMT Glycocyamine_liver->GAMT SAM SAM SAM->GAMT SAH SAH Creatine Creatine GAMT->SAH GAMT->Creatine

Fig. 1: Creatine Biosynthesis Pathway

Experimental Data and Analysis

As a stable isotope-labeled standard, the primary application of this compound is in quantitative analysis using mass spectrometry and NMR.

Mass Spectrometry

The expected mass of the [M+H]⁺ ion for this compound is approximately 120.13 g/mol , a +2 Da shift from the unlabeled compound (118.11 g/mol ). Tandem mass spectrometry (MS/MS) would be used to monitor specific parent-daughter ion transitions for highly selective quantification.

Note: Specific mass spectral data for this compound is typically proprietary and provided with the Certificate of Analysis (CoA) from the manufacturer. For reference, the MS/MS data for unlabeled Glycocyamine ([M+H]⁺ = 118.0) shows major fragments at m/z 76.1 and 101.0.[11]

NMR Spectroscopy

¹H NMR is used to confirm the identity and purity of the compound. For this compound, the signal corresponding to the alpha-carbon protons (CH₂) would be absent. In unlabeled Glycocyamine, this signal appears as a singlet at approximately 3.79 ppm in D₂O.[12] The presence of deuterium at this position confirms the isotopic labeling.

Note: A representative ¹H NMR spectrum for this compound is available from suppliers such as MedChemExpress upon request or with product purchase.[1] A study on GAMT deficient patients identified a characteristic doublet resonance for GAA at 3.98 ppm in urine at pH 2.50 using ¹H NMR.[13]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below is a detailed protocol for the simultaneous determination of Glycocyamine (GAA) and creatine in plasma, adapted from published literature, which demonstrates a typical application.[3][14]

Quantification of Glycocyamine in Plasma by LC-MS/MS

This method is suitable for the diagnosis of creatine deficiency syndromes.

4.1.1 Materials and Reagents

  • This compound (Internal Standard)

  • Glycocyamine and Creatine standards

  • Acetonitrile (ACN), HPLC grade

  • Butanolic-HCl (3N)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Supelcosil™ LC-ABZ column (or equivalent)

4.1.2 Sample Preparation

  • Precipitation : To 50 µL of plasma, add 150 µL of ACN containing the internal standard, this compound.

  • Vortex : Mix thoroughly for 1 minute.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

  • Evaporation : Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

4.1.3 Derivatization (Butylation)

  • Add 100 µL of 3N butanolic-HCl to the dried extract.

  • Incubate at 65°C for 20 minutes.

  • Evaporate the sample to dryness again under nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of mobile phase A.

4.1.4 LC-MS/MS Conditions

  • LC System : Agilent 1100 series or equivalent

  • Column : Supelcosil™ LC-ABZ (150 x 4.6 mm)

  • Flow Rate : 0.8 mL/min

  • Injection Volume : 20 µL

  • Gradient : Isocratic elution is often sufficient.

  • MS System : API 3000 triple quadrupole or equivalent

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • MRM Transitions :

    • Glycocyamine (butyl ester) : m/z 174.1 → 101.0

    • This compound (butyl ester) : m/z 176.1 → 103.0

    • Creatine (butyl ester) : m/z 188.1 → 90.0

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma 1. Plasma Sample (50 µL) IS Add Internal Standard (this compound in ACN) Plasma->IS Vortex 2. Vortex & Centrifuge IS->Vortex Supernatant 3. Collect Supernatant Vortex->Supernatant Dry1 4. Evaporate to Dryness Supernatant->Dry1 Deriv 5. Add Butanolic-HCl & Incubate (65°C) Dry1->Deriv Dry2 6. Evaporate to Dryness Deriv->Dry2 Recon 7. Reconstitute in Mobile Phase Dry2->Recon LC 8. HPLC Separation Recon->LC MS 9. MS/MS Detection (MRM Mode) LC->MS Data 10. Data Analysis (Quantification) MS->Data

Fig. 2: LC-MS/MS Quantification Workflow
Synthesis of Glycocyamine

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthesis of unlabeled glycocyamine involves the reaction of glycine with a guanylation agent. A common laboratory and industrial method reacts glycine with cyanamide in an aqueous alkaline solution.[15] To produce this compound, one would start with commercially available Glycine-2,2-d2 as the precursor.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its well-defined chemical and physical properties, coupled with its critical role as an internal standard, enable accurate and precise quantification of glycocyamine in various biological matrices. The methodologies and data presented in this guide provide a foundational resource for the effective application of this compound in a research setting.

References

Glycocyamine-d2 as a Tracer in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Glycocyamine-d2 (d2-GAA) as a stable isotope tracer for investigating the kinetics and flux of the creatine biosynthesis pathway. Glycocyamine, or guanidinoacetic acid (GAA), is the direct precursor to creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The use of deuterated glycocyamine allows for the in vivo and in vitro tracing of its conversion to creatine, offering a powerful tool for understanding the regulation of this pathway in health and disease. This document details the metabolic background, synthesis of the tracer, experimental protocols for tracer studies, and mass spectrometry-based analytical methods. It also presents illustrative quantitative data and visual diagrams of the involved pathways and workflows.

Introduction to Creatine Metabolism and the Role of Glycocyamine

Creatine plays a crucial role in cellular bioenergetics by serving as a temporal and spatial buffer for ATP. The synthesis of creatine is a two-step process involving two key enzymes.[1]

  • Arginine:glycine amidinotransferase (AGAT) : Primarily in the kidneys, AGAT catalyzes the transfer of a guanidino group from L-arginine to glycine, forming glycocyamine (guanidinoacetic acid) and L-ornithine.[2]

  • Guanidinoacetate N-methyltransferase (GAMT) : Subsequently, in the liver, GAMT methylates glycocyamine to form creatine, utilizing S-adenosylmethionine (SAM) as the methyl donor.[3]

Creatine is then transported via the bloodstream to tissues with high energy requirements. Dysregulation of this pathway is associated with several metabolic and neurological disorders.

This compound, a deuterated form of glycocyamine, serves as an ideal stable isotope tracer to study the flux through the GAMT-catalyzed step of creatine biosynthesis.[4] By introducing this compound into a biological system, the rate of appearance of its deuterated product, creatine-d2, can be measured over time, providing a direct measure of the in vivo activity of GAMT and the overall rate of creatine synthesis.

Synthesis of this compound

Illustrative Synthesis Protocol:

A potential synthesis route for this compound is as follows:

  • Reaction Setup : In a reaction vessel, dissolve glycine-d2 (glycine-2,2-d2) in an alkaline solution, for example, an aqueous solution of sodium hydroxide, to obtain an alkaline mixed solution.

  • Addition of Cyanamide : Slowly add a solution of cyanamide dropwise to the alkaline glycine-d2 solution. The reaction temperature should be carefully controlled.

  • Reaction and Reflux : The mixture is then stirred and refluxed for a specific duration to allow the reaction to proceed to completion.

  • Workup and Purification : After the reaction, the solvent is removed under reduced pressure to yield the crude this compound. The crude product can then be purified by recrystallization from water to obtain the final, high-purity this compound.

Experimental Protocols for this compound Tracer Studies

The following are detailed, illustrative protocols for in vivo and in vitro tracer studies using this compound. These protocols are based on established methodologies for stable isotope tracer kinetics.

In Vivo Tracer Study in a Rodent Model

This protocol describes a kinetic study to determine the in vivo synthesis rate of creatine from glycocyamine in a rat model.

Materials:

  • This compound (sterile solution for injection)

  • Male Sprague-Dawley rats (age and weight matched)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Acclimatization : Acclimatize rats to the experimental conditions for at least one week.

  • Fasting : Fast the animals overnight (12-16 hours) with free access to water to achieve a metabolic baseline.

  • Baseline Blood Sample : Collect a baseline blood sample (t=0) from the tail vein or saphenous vein into an EDTA-coated tube.

  • Tracer Administration : Administer a bolus intravenous (IV) injection of this compound solution (e.g., 10 mg/kg body weight).

  • Serial Blood Sampling : Collect serial blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, 90, 120, 180, 240 minutes).

  • Sample Processing : Immediately after collection, centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Storage : Store the plasma samples at -80°C until analysis.

In Vitro Tracer Study in Cultured Hepatocytes

This protocol outlines a procedure to measure the rate of creatine synthesis in a primary hepatocyte cell culture model.

Materials:

  • Primary hepatocytes (e.g., rat or human)

  • Cell culture medium (e.g., William's Medium E)

  • Fetal Bovine Serum (FBS), antibiotics

  • This compound stock solution (sterile)

  • 6-well cell culture plates

  • Cell lysis buffer

  • -80°C freezer

Procedure:

  • Cell Seeding : Seed primary hepatocytes in 6-well plates at a desired density and allow them to attach and form a monolayer.

  • Starvation/Wash : Before the experiment, wash the cells with phosphate-buffered saline (PBS) and incubate in a serum-free medium for a defined period (e.g., 2-4 hours) to deplete endogenous metabolites.

  • Tracer Incubation : Replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

  • Time-Course Collection : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), wash the cells with ice-cold PBS to stop the metabolic activity.

  • Metabolite Extraction : Add ice-cold lysis buffer (e.g., 80% methanol) to each well to quench metabolism and extract intracellular metabolites.

  • Sample Collection : Scrape the cells and collect the cell lysate.

  • Sample Processing : Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

  • Storage : Store the metabolite extracts at -80°C until analysis.

Analytical Methodology: LC-MS/MS Quantification

The quantification of this compound and the newly synthesized creatine-d2 is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution.

Sample Preparation
  • Plasma Samples :

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing internal standards (e.g., 13C2-glycocyamine and d3-creatine) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase A).

  • Cell Culture Extracts :

    • Thaw cell extracts on ice.

    • Add internal standards to the extracts.

    • Evaporate the solvent to dryness.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters
  • Chromatography : Separation is typically achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A : Acetonitrile with 0.1% formic acid

    • Mobile Phase B : Water with 0.1% formic acid

    • Gradient : A suitable gradient from high to low organic content.

  • Mass Spectrometry : Analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Illustrative MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Glycocyamine (unlabeled)118.176.1
This compound (Tracer) 120.1 78.1
Creatine (unlabeled)132.190.1
Creatine-d2 (Product) 134.1 92.1
13C2-Glycocyamine (IS)120.177.1
d3-Creatine (IS)135.193.1

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis can be used to determine the kinetic parameters of creatine synthesis. The isotopic enrichment of the product (creatine-d2) is calculated as the ratio of the labeled product to the total product pool (labeled + unlabeled).

Quantitative Data Tables

Table 1: Illustrative Plasma Concentrations of this compound and Creatine-d2 Following a Bolus IV Injection in Rats (n=6)

Time (min)This compound (µM)Creatine-d2 (µM)
00.00 ± 0.000.00 ± 0.00
525.3 ± 3.10.12 ± 0.03
1515.8 ± 2.50.35 ± 0.06
308.9 ± 1.80.68 ± 0.11
604.2 ± 0.91.25 ± 0.20
902.1 ± 0.51.78 ± 0.28
1201.0 ± 0.32.25 ± 0.35
1800.4 ± 0.12.98 ± 0.45
2400.1 ± 0.053.55 ± 0.52
Data are presented as mean ± standard deviation.

Table 2: Illustrative Intracellular Concentrations of this compound and Creatine-d2 in Primary Hepatocytes (n=3)

Time (min)This compound (nmol/mg protein)Creatine-d2 (nmol/mg protein)
00.00 ± 0.000.00 ± 0.00
151.25 ± 0.150.08 ± 0.01
301.18 ± 0.120.18 ± 0.02
601.05 ± 0.100.35 ± 0.04
1200.85 ± 0.090.68 ± 0.07
2400.55 ± 0.061.22 ± 0.13
Data are presented as mean ± standard deviation.

Visualization of Pathways and Workflows

Creatine Biosynthesis Pathway

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetic Acid) AGAT->Glycocyamine Ornithine L-Ornithine AGAT->Ornithine Glycocyamine_liver Glycocyamine Glycocyamine->Glycocyamine_liver Bloodstream GAMT GAMT Glycocyamine_liver->GAMT SAM S-Adenosyl- methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH

Creatine biosynthesis pathway.
Experimental Workflow for In Vivo Tracer Study

InVivo_Workflow acclimatize 1. Animal Acclimatization fasting 2. Overnight Fasting acclimatize->fasting baseline 3. Baseline Blood Sample (t=0) fasting->baseline injection 4. IV Injection of This compound baseline->injection sampling 5. Serial Blood Sampling (t = 5, 15, 30... min) injection->sampling processing 6. Plasma Separation (Centrifugation) sampling->processing storage 7. Storage at -80°C processing->storage analysis 8. LC-MS/MS Analysis storage->analysis data 9. Data Interpretation (Kinetic Modeling) analysis->data

Workflow for in vivo this compound tracer study.
Logical Relationship of Tracer Metabolism

Tracer_Metabolism GAA_d2 This compound (Tracer) GAMT GAMT (Enzyme) GAA_d2->GAMT Substrate Creatine_d2 Creatine-d2 (Labeled Product) GAMT->Creatine_d2 Catalyzes conversion

Metabolic fate of this compound tracer.

Conclusion

This compound is a valuable tool for the quantitative investigation of creatine biosynthesis. By employing stable isotope tracing with this compound coupled with sensitive LC-MS/MS detection, researchers can gain detailed insights into the regulation and dysregulation of this critical metabolic pathway. The protocols and data presented in this guide provide a framework for designing and executing such studies, which can be applied to various fields, including metabolic research, neuroscience, and drug development. This approach holds significant promise for elucidating the role of creatine metabolism in human health and disease and for the development of novel therapeutic strategies.

References

Stability and Storage of Glycocyamine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Glycocyamine-d2 (Guanidinoacetic acid-d2). The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this stable isotope-labeled compound in experimental settings. While detailed, publicly available stability studies on this compound are limited, this guide synthesizes information from supplier recommendations and related literature on the non-deuterated parent compound, guanidinoacetic acid (GAA).

Overview of this compound

This compound is the deuterium-labeled form of Glycocyamine (also known as guanidinoacetic acid), a metabolic precursor to creatine. It is frequently utilized as an internal standard in quantitative analyses such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify molecules.[1][2]

Chemical Properties:

PropertyValue
Chemical FormulaC3H5D2N3O2
AppearanceWhite to off-white solid powder[1][3]
Shipping ConditionTypically shipped at ambient temperature as a non-hazardous chemical[3]

Recommended Storage Conditions

Proper storage is critical to maintain the chemical stability and purity of this compound. The following tables summarize the recommended storage conditions for the compound in its solid form and in solution, based on information from various suppliers.

Table 1: Recommended Storage of Solid this compound

ConditionTemperatureDurationAdditional Notes
Long-term-20°C≥ 1 yearStore in a dry, dark environment in a sealed container.[3]
Short-term4°CNot specifiedStore in a sealed container, away from moisture and light.[1]

Table 2: Recommended Storage of this compound Stock Solutions

SolventTemperatureDurationAdditional Notes
In solvent-80°C6 monthsUse within 6 months.[1][2][4]
In solvent-20°C1 monthUse within 1 month.[1][2][4]
Aqueous solutionNot recommended≤ 1 dayIt is not recommended to store aqueous solutions for more than one day.[5] If water is used as the stock solution, it should be diluted to the working solution and filter-sterilized (0.22 µm filter) before use.[1][2]

Stability Profile

Detailed quantitative stability data for this compound under various stress conditions (e.g., heat, humidity, light, pH) is not extensively available in the public domain. However, studies on the non-deuterated parent compound, guanidinoacetic acid (GAA), provide valuable insights into its stability.

One study highlighted that granulated GAA exhibits long-term stability.[6] Furthermore, GAA has a significantly higher shelf life in acidic aqueous solutions compared to creatine, which tends to cyclize to creatinine under acidic conditions.[6] Another study investigating the stability of GAA in dog food production, which involves processes like retorting and extrusion, found GAA to be highly stable during both manufacturing and storage, in contrast to the relative instability of creatine monohydrate.[7]

Potential Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the available literature. For the parent compound, glycine, degradation can occur via several metabolic pathways, with the glycine cleavage system being the major one.[8][9] However, the chemical degradation pathways for this compound under various storage and handling conditions have not been publicly characterized.

Experimental Protocols

Detailed experimental protocols for forced degradation or comprehensive stability studies on this compound are not publicly available. Such studies are typically conducted by manufacturers as part of their internal quality control and product characterization.

For researchers intending to perform their own stability assessments, a general workflow is proposed below.

General Workflow for Handling and Storage of this compound

The following diagram illustrates a logical workflow for the handling and storage of this compound to ensure its stability and integrity for research applications.

G cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Stock Solution Storage cluster_usage Usage receive Receive this compound (Ambient Temperature Shipping) store_solid Store Solid Compound (-20°C, Dry, Dark, Sealed) receive->store_solid Upon Receipt weigh Weigh Solid Compound store_solid->weigh For Immediate Use dissolve Dissolve in Appropriate Solvent weigh->dissolve store_neg80 Store at -80°C (Up to 6 months) dissolve->store_neg80 Long-term store_neg20 Store at -20°C (Up to 1 month) dissolve->store_neg20 Short-term use_exp Use in Experiment (e.g., as Internal Standard) dissolve->use_exp Immediate Use store_neg80->use_exp store_neg20->use_exp

Caption: General workflow for handling and storage of this compound.

Conclusion

While specific, in-depth stability and degradation data for this compound are limited in publicly accessible resources, the available information from suppliers provides clear guidance for its storage and handling. Adherence to the recommended storage conditions—primarily -20°C for the solid form and -80°C for long-term solution storage—is crucial for maintaining the compound's integrity. The high stability of its non-deuterated counterpart, guanidinoacetic acid, under various conditions suggests that this compound is also a robust molecule when stored appropriately. For critical applications, it is advisable to perform in-house quality control to ensure the compound's suitability for its intended use.

References

A Technical Guide to the Role of Glycocyamine-d2 in Creatine Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The study of its biosynthesis and turnover is crucial for understanding the pathophysiology of various metabolic disorders and for the development of therapeutic interventions. Stable isotope tracers have become an indispensable tool in this field, allowing for the in vivo quantification of metabolic fluxes and pool sizes that are not accessible through static concentration measurements.

This technical guide focuses on the application of Glycocyamine-d2 (dideuterated glycocyamine), a stable isotope-labeled precursor of creatine, in kinetic studies of creatine biosynthesis. Glycocyamine, also known as guanidinoacetic acid (GAA), is the immediate precursor to creatine.[1][2] By introducing this compound into a biological system, researchers can trace the metabolic fate of the deuterium label as it is incorporated into creatine and subsequently into its byproduct, creatinine. This allows for the precise measurement of the rate of creatine synthesis and the overall turnover of the creatine pool.

This document provides an in-depth overview of the principles behind using this compound, detailed experimental and analytical protocols, and methods for data interpretation, tailored for professionals in biomedical research and drug development.

The Creatine Biosynthesis Pathway

Creatine synthesis is a two-step enzymatic process that primarily involves the liver and kidneys.[3]

  • Step 1: Synthesis of Glycocyamine (GAA) : This reaction occurs predominantly in the kidneys. The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing glycocyamine and L-ornithine.[3]

  • Step 2: Synthesis of Creatine : Glycocyamine is then transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form creatine.[3]

Creatine is subsequently transported via the bloodstream to tissues with high energy requirements, where it is taken up by the creatine transporter (CreaT). Inside the cell, creatine is phosphorylated to phosphocreatine by creatine kinase, forming a readily available energy buffer. Creatine and phosphocreatine are non-enzymatically converted to creatinine at a relatively constant rate, which is then excreted in the urine.[4]

Visualization of the Pathway

The following diagram illustrates the key steps in creatine biosynthesis and the point of entry for the this compound tracer.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver cluster_muscle Muscle/Brain Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (GAA) AGAT->Glycocyamine Ornithine L-Ornithine AGAT->Ornithine Glycocyamine_liver Glycocyamine (from Kidney) Glycocyamine->Glycocyamine_liver Transport GAMT GAMT SAH SAH GAMT->SAH Creatine Creatine GAMT->Creatine Creatine_d2 Creatine-d2 GAMT->Creatine_d2 SAM SAM SAM->GAMT Creatine_muscle Creatine (from Liver) Creatine->Creatine_muscle Transport Glycocyamine_liver->GAMT Creatinine Creatinine (to Urine) Creatine_muscle->Creatinine Non-enzymatic conversion Glycocyamine_d2 This compound (Tracer Administered) Glycocyamine_d2->GAMT Creatinine_d2 Creatinine-d2 Creatine_d2->Creatinine_d2 Non-enzymatic conversion

Creatine biosynthesis pathway with this compound tracer incorporation.

Principle of Stable Isotope Tracing with this compound

The use of this compound as a tracer is based on the principle of stable isotope dilution. A known amount of the labeled precursor is introduced into the system, where it mixes with the endogenous, unlabeled pool of glycocyamine. The administered this compound is then metabolized alongside its unlabeled counterpart.

By measuring the ratio of the labeled (d2) to unlabeled (d0) forms of creatine and creatinine in biological samples (e.g., plasma, urine) over time using mass spectrometry, it is possible to determine the rate at which the new, labeled creatine is being synthesized. This provides a direct measure of the biosynthetic flux.

Key kinetic parameters that can be determined include:

  • Fractional Synthesis Rate (FSR): The fraction of the creatine pool that is newly synthesized per unit of time.

  • Absolute Synthesis Rate (ASR): The absolute amount of creatine synthesized per unit of time.

  • Creatine Pool Size: The total amount of creatine in the body.[5]

  • Turnover Rate: The rate at which creatine is degraded and replaced.[4]

Experimental Design and Protocols

A typical in vivo study using this compound involves several key stages: subject preparation, tracer administration, sample collection, and sample processing. The following is a representative protocol, which can be adapted for specific research questions in both preclinical and clinical settings.

Subject Preparation
  • Dietary Control: Subjects should follow a controlled diet for a period (e.g., 3-5 days) prior to the study to ensure a steady state of creatine intake and metabolism. A creatine-free diet is often preferred to minimize dietary confounding factors.

  • Fasting: Subjects should be fasted overnight (8-12 hours) before tracer administration to reduce metabolic variability.

Tracer Administration
  • Dose Calculation: The dose of this compound is calculated based on the subject's body weight (e.g., 1-5 mg/kg). The exact dose will depend on the sensitivity of the analytical instruments and the expected size of the creatine pool.

  • Route of Administration: Oral administration is common for its ease and non-invasiveness. The tracer is dissolved in a suitable vehicle, such as water or a buffered solution.

Sample Collection
  • Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes, and then at longer intervals such as 24, 48, 72 hours) to capture the pharmacokinetic profile of this compound and the appearance of Creatine-d2 in the plasma. Plasma is separated by centrifugation and stored at -80°C.[5]

  • Urine: Complete urine collections are performed over defined intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, and subsequent 24h periods for up to 5-7 days). Urine samples are used to measure the enrichment of Creatinine-d2, which reflects the enrichment of the total body creatine pool once isotopic steady state is reached.[4][5]

Visualization of the Experimental Workflow

Experimental_Workflow start Start: Subject Preparation (Dietary Control, Fasting) administer_tracer Tracer Administration (Oral this compound) start->administer_tracer collect_samples Serial Sample Collection administer_tracer->collect_samples blood_collection Blood Sampling (Plasma Separation) collect_samples->blood_collection Plasma urine_collection Urine Collection (Timed Intervals) collect_samples->urine_collection Urine sample_prep Sample Preparation (Protein Precipitation, Derivatization) blood_collection->sample_prep urine_collection->sample_prep lcms_analysis LC-MS/MS Analysis (Quantify d0/d2 Ratios) sample_prep->lcms_analysis data_analysis Kinetic Modeling and Data Analysis (FSR, Pool Size, Turnover) lcms_analysis->data_analysis end End: Interpretation of Results data_analysis->end

A typical experimental workflow for a this compound tracer study.

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of labeled and unlabeled creatine pathway metabolites due to its high sensitivity and specificity.

Sample Preparation
  • Plasma: Proteins are precipitated from plasma samples using a solvent such as acetonitrile or methanol. The supernatant is then dried and may be reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Urine: Urine samples are typically diluted with the initial mobile phase before injection to bring the analyte concentrations within the linear range of the assay.

  • Internal Standards: Stable isotope-labeled internal standards (e.g., Creatine-d3, Creatinine-d3) are added to all samples, calibrators, and quality controls to account for variations in sample processing and instrument response.

LC-MS/MS Analysis
  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column is used to separate glycocyamine, creatine, and creatinine from other matrix components.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for each analyte and its labeled counterpart.

Table 1: Example MRM Transitions for LC-MS/MS Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Isotope
Glycocyamine118.176.1d0
This compound 120.1 78.1 d2
Creatine132.190.1d0
Creatine-d2 134.1 92.1 d2
Creatinine114.144.2d0
Creatinine-d2 116.1 46.2 d2
Creatine-d3 (IS)135.193.1d3
Creatinine-d3 (IS)117.147.2d3
Note: These m/z values are illustrative and may vary based on the specific adducts formed and the instrumentation used.

Data Analysis and Interpretation

Calculation of Isotopic Enrichment

Isotopic enrichment is typically expressed as a mole percent excess (MPE) or a tracer-to-tracee ratio (TTR). This is calculated from the peak areas of the labeled and unlabeled analytes obtained from the LC-MS/MS analysis.

Kinetic Modeling

The time-course data of isotopic enrichment in plasma and urine are fitted to compartmental models to derive kinetic parameters. For example, the fractional synthesis rate (FSR) of creatine can be calculated from the rate of increase of Creatine-d2 enrichment in plasma. The total creatine pool size can be calculated from the isotopic enrichment of Creatinine-d2 in urine at isotopic steady state, which is typically achieved after 48-72 hours.[4][5]

Table 2: Example Quantitative Data from a Human this compound Study
ParameterControl Group (n=10)Treatment Group (n=10)p-value
Creatine Pool Size (g) 25.5 ± 4.229.8 ± 5.1<0.05
Creatine FSR (%/day) 1.68 ± 0.252.15 ± 0.31<0.01
Creatine ASR ( g/day ) 2.14 ± 0.332.78 ± 0.45<0.01
This compound Tmax (h) 1.5 ± 0.51.4 ± 0.6>0.05
Creatine-d2 Tmax (h) 4.2 ± 1.13.9 ± 0.9>0.05
Data are presented as mean ± SD. FSR: Fractional Synthesis Rate; ASR: Absolute Synthesis Rate; Tmax: Time to maximum concentration. This data is illustrative.
Table 3: Example Urinary Creatinine-d2 Enrichment Over Time
Time IntervalUrinary Creatinine-d2 Enrichment (MPE)
0-24 h0.45 ± 0.08
24-48 h0.89 ± 0.12
48-72 h1.15 ± 0.15
72-96 h1.14 ± 0.16
96-120 h1.12 ± 0.14
Data are presented as mean ± SD. MPE: Mole Percent Excess. Isotopic steady state is reached around 48-72 hours. This data is illustrative.

Applications in Research and Drug Development

The use of this compound as a tracer offers significant potential in several areas:

  • Disease Pathophysiology: Investigating alterations in creatine biosynthesis in metabolic, neurological, and muscular diseases.

  • Drug Efficacy Studies: Assessing the impact of novel therapeutic agents on creatine metabolism. For example, a drug designed to enhance muscle function could be evaluated for its effect on creatine synthesis rates.

  • Nutritional Science: Studying the effects of dietary interventions on creatine homeostasis.[1]

  • Biomarker Development: The kinetics of creatine synthesis could serve as a dynamic biomarker for muscle mass and function, providing more information than static measurements.[5]

Conclusion

This compound is a powerful and precise tool for the in-depth study of creatine biosynthesis. By enabling the direct measurement of kinetic parameters such as synthesis rates and pool sizes, it provides a dynamic view of creatine metabolism that is essential for advancing our understanding of health and disease. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to incorporate this valuable technique into their studies, ultimately facilitating the discovery of new diagnostics and therapies related to creatine metabolism.

References

Understanding the In Vivo Isotopic Effects of Glycocyamine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Deuterating Glycocyamine

Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the immediate precursor to creatine, a vital molecule for cellular energy metabolism.[1][2] The conversion of glycocyamine to creatine is a critical step in maintaining energy homeostasis, particularly in tissues with high energy demands such as muscle and brain.

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant attention in pharmaceutical research.[3][4] The substitution of hydrogen with deuterium can strengthen the chemical bonds within a molecule. This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of metabolic reactions involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[][6] This can result in a modified pharmacokinetic profile, potentially offering therapeutic advantages such as increased drug exposure, longer half-life, and reduced formation of certain metabolites.[3] Glycocyamine-d2 is a deuterated version of glycocyamine, intended for use as a tracer or internal standard in quantitative analyses.[7]

This guide will delve into the anticipated isotopic effects of this compound in a living organism, providing a framework for its investigation.

The Metabolic Pathway of Glycocyamine

The metabolism of glycocyamine is a two-step enzymatic process:

  • Synthesis of Glycocyamine: In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming glycocyamine and ornithine.

  • Methylation to Creatine: Glycocyamine is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to produce creatine.

A crucial aspect of this pathway is the consumption of SAM, which can lead to a depletion of methyl groups and a subsequent increase in homocysteine levels.[1]

Signaling Pathway of Glycocyamine Metabolism

Glycocyamine_Metabolism cluster_kidney Kidney cluster_liver Liver L-Arginine L-Arginine AGAT AGAT L-Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine_Kidney Glycocyamine Glycocyamine_Liver Glycocyamine Glycocyamine_Kidney->Glycocyamine_Liver Transport AGAT->Glycocyamine_Kidney Ornithine Ornithine AGAT->Ornithine GAMT GAMT Glycocyamine_Liver->GAMT SAM S-Adenosyl Methionine SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl Homocysteine GAMT->SAH Homocysteine Homocysteine SAH->Homocysteine in_vivo_workflow Acclimation Acclimation Fasting Fasting Acclimation->Fasting Dosing Dosing Fasting->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC_MS_Analysis Plasma_Separation->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis lc_ms_method Standard_Prep Prepare Calibration Standards & Quality Controls Sample_Prep Plasma Sample Preparation (Protein Precipitation) Standard_Prep->Sample_Prep Chromatography LC Separation (e.g., HILIC column) Sample_Prep->Chromatography Mass_Spec MS/MS Detection (MRM Mode) Chromatography->Mass_Spec Quantification Data Acquisition & Quantification Mass_Spec->Quantification

References

A Technical Guide to High-Purity Glycocyamine-d2 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity Glycocyamine-d2, a deuterated isotopologue of the creatine precursor, glycocyamine. This document outlines commercial sources, quantitative specifications, and detailed experimental protocols for its application in metabolic research, particularly as a tracer and internal standard. Furthermore, it visualizes the key biochemical pathway of creatine synthesis and a typical experimental workflow using the Graphviz (DOT) language.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the key quantitative data for this compound from prominent vendors to facilitate comparison and selection.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Chemical PurityIsotopic Purity
MedChemExpress This compound1173020-63-7119.1299.90%Not Specified
Xcess Biosciences This compound1173020-63-7119.12≥98%Not Specified
Cambridge Isotope Laboratories, Inc. Guanidinoacetic acid (2,2-D₂, 97%)1173020-63-7119.1298%97%
Sigma-Aldrich (AA BLOCKS, INC.) This compound1173020-63-7119.12Not SpecifiedNot Specified

Biochemical Context: The Creatine Biosynthesis Pathway

Glycocyamine, also known as guanidinoacetic acid (GAA), is a crucial endogenous metabolite that serves as the direct precursor to creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[1][2][3] The synthesis of creatine from glycocyamine is a two-step enzymatic process.[1][4] The first step, the formation of glycocyamine from L-arginine and glycine, is catalyzed by L-arginine:glycine amidinotransferase (AGAT).[4] The subsequent and final step is the methylation of glycocyamine to creatine, a reaction catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), which utilizes S-adenosyl methionine (SAM) as the methyl donor.[4][5] This pathway is compartmentalized between different organs, with AGAT being highly active in the kidneys and GAMT predominantly active in the liver.[4][6]

Creatine biosynthesis pathway from L-arginine and glycine.

Experimental Protocols: Quantification of Glycocyamine using Stable Isotope Dilution LC-MS/MS

This compound is an ideal internal standard for the accurate quantification of endogenous glycocyamine in biological matrices such as plasma, urine, and cerebrospinal fluid using the stable isotope dilution method coupled with mass spectrometry.[7] This approach offers high specificity and sensitivity.

1. Sample Preparation and Extraction:

  • Plasma/Serum: To 100 µL of plasma or serum, add a known amount of this compound solution as the internal standard. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Urine: Dilute the urine sample (e.g., 1:10) with deionized water. Add a known amount of this compound solution to an aliquot of the diluted urine.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (for GC-MS analysis):

  • While LC-MS/MS can often measure underivatized glycocyamine, derivatization can improve chromatographic properties and sensitivity for GC-MS. A common method involves a two-step derivatization.

  • Step 1: Add 50 µL of hexafluoroacetylacetone to the dried residue, cap the vial, and heat at 100°C for 60 minutes.

  • Step 2: Cool the sample to room temperature and add 50 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). Cap the vial and heat at 100°C for 30 minutes.[7]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Reconstitute the dried residue (from sample preparation) in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid). Inject an aliquot (e.g., 5-10 µL) onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

  • Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous (light) glycocyamine and the deuterated (heavy) internal standard.

    • Example MRM transitions:

      • Glycocyamine (light): Precursor ion (m/z) -> Product ion (m/z)

      • This compound (heavy): Precursor ion (m/z+2) -> Product ion (m/z+2)

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

  • Determine the concentration of glycocyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow: Stable Isotope Tracer Study

This compound can be used as a metabolic tracer to study the in vivo kinetics of creatine synthesis. The following diagram illustrates a typical workflow for such a study.

Tracer_Study_Workflow cluster_preparation Preparation cluster_administration Administration & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation Subject_Prep Subject Preparation (e.g., fasting) Tracer_Admin Tracer Administration (e.g., intravenous infusion) Subject_Prep->Tracer_Admin Tracer_Prep This compound Tracer Solution Preparation Tracer_Prep->Tracer_Admin Blood_Sampling Time-course Blood Sampling Tracer_Admin->Blood_Sampling Sample_Processing Plasma Separation & Internal Standard Spiking Blood_Sampling->Sample_Processing Extraction Metabolite Extraction Sample_Processing->Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of light and heavy Glycocyamine and Creatine) Extraction->LCMS_Analysis Enrichment_Calc Isotopic Enrichment Calculation LCMS_Analysis->Enrichment_Calc Kinetic_Modeling Kinetic Modeling (e.g., synthesis rates) Enrichment_Calc->Kinetic_Modeling Results Results & Interpretation Kinetic_Modeling->Results

Workflow for a metabolic tracer study using this compound.

Conclusion

High-purity this compound is an invaluable tool for researchers in the fields of metabolism, neurology, and drug development. Its utility as an internal standard enables precise and accurate quantification of endogenous glycocyamine, while its application as a metabolic tracer provides critical insights into the dynamics of creatine biosynthesis. The information and protocols provided in this guide are intended to support the design and execution of robust and reproducible experiments utilizing this powerful stable isotope-labeled compound.

References

An In-depth Technical Guide to the Natural Abundance of Isotopes in Glycocyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of glycocyamine (guanidinoacetic acid), a key precursor in the biosynthesis of creatine. Understanding the natural isotopic distribution within this molecule is crucial for a variety of research applications, including metabolic tracing studies, pharmaceutical characterization, and the development of novel therapeutic agents. This document details the elemental composition and isotopic abundances, outlines the primary methodologies for their determination, and presents a key signaling pathway involving glycocyamine.

Elemental Composition and Isotopic Abundance

Glycocyamine, with the chemical formula C₃H₇N₃O₂, is composed of carbon, hydrogen, nitrogen, and oxygen. Each of these elements exists in nature as a mixture of stable isotopes. The precise ratio of these isotopes, known as their natural abundance, is a fundamental characteristic of the molecule.

Data Presentation: Natural Abundance of Constituent Isotopes

The following table summarizes the natural abundance of the stable isotopes for each element present in glycocyamine. This data is essential for mass spectrometry-based quantification and isotopic labeling studies.

ElementIsotopeRelative Abundance (%)Atomic Mass (Da)
Carbon ¹²C98.9312.000000
¹³C1.0713.003355
Hydrogen ¹H99.98851.007825
²H (D)0.01152.014102
Nitrogen ¹⁴N99.63214.003074
¹⁵N0.36815.000109
Oxygen ¹⁶O99.75715.994915
¹⁷O0.03816.999132
¹⁸O0.20517.999160

Experimental Protocols for Determining Isotopic Abundance

The determination of the natural isotopic abundance of elements within an organic molecule such as glycocyamine requires highly sensitive and precise analytical techniques. The two primary methods employed for this purpose are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a powerful technique for determining the isotopic composition of individual compounds within a complex mixture. The methodology involves the separation of the analyte by gas chromatography, followed by its combustion into simple gases (e.g., CO₂, N₂), and subsequent analysis of the isotopic ratios of these gases by an isotope ratio mass spectrometer.

Methodology:

  • Sample Preparation and Hydrolysis:

    • For glycocyamine present in a biological matrix (e.g., tissue, biofluid), an initial extraction and purification step is necessary.

    • If glycocyamine is part of a larger structure or protein-bound, acid hydrolysis is performed to liberate the free molecule. A common method involves heating the sample in 6 M HCl at 110-150°C for 24 hours in a sealed, oxygen-free vial.[1][2]

    • Following hydrolysis, the sample is dried to remove the acid, typically under a stream of nitrogen gas or by vacuum centrifugation.

  • Derivatization:

    • To increase the volatility of the polar glycocyamine molecule for GC analysis, a derivatization step is essential.[3] This involves chemically modifying the molecule to replace active hydrogens on the amine and carboxyl groups.

    • Silylation: A common method is derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is heated with the silylating agent (e.g., at 100°C for 1-4 hours) to form trimethylsilyl (TMS) derivatives.[3]

    • Acylation/Esterification: An alternative two-step process involves esterification of the carboxyl group (e.g., with acidified methanol) followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride). This method is often recommended for nitrogen isotope analysis.[4]

  • Gas Chromatography (GC) Separation:

    • The derivatized sample is injected into a gas chromatograph.

    • A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used for separation.

    • A temperature gradient is applied to the GC oven to ensure optimal separation of glycocyamine from other components. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure elution of all compounds.

  • Combustion and Reduction:

    • The eluent from the GC column is passed through a combustion reactor, typically a ceramic tube containing copper oxide (CuO) and nickel oxide (NiO) heated to approximately 1000°C. This converts the carbon in the glycocyamine derivative to CO₂.

    • For nitrogen isotope analysis, the gas stream then passes through a reduction reactor (containing copper wires at ~650°C) to convert nitrogen oxides (NOx) to N₂ gas.

  • Isotope Ratio Mass Spectrometry (IRMS):

    • The resulting CO₂ and N₂ gases are introduced into the ion source of the isotope ratio mass spectrometer.

    • The gases are ionized, and the ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.

    • Highly sensitive detectors simultaneously measure the ion beams corresponding to the different isotopes (e.g., ¹²CO₂, ¹³CO₂ and ¹⁴N₂, ¹⁵N¹⁴N).

    • The isotopic ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric air for nitrogen).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to determine the site-specific natural isotopic abundance of ¹³C and ¹⁵N within a molecule. This technique relies on the fact that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

  • Sample Preparation:

    • A highly purified and concentrated sample of glycocyamine is required.

    • The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a known concentration.

    • An internal standard with a known concentration and isotopic abundance may be added for quantification.

  • NMR Spectrometer Setup:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve sufficient sensitivity and spectral dispersion.

    • For ¹³C qNMR, proton decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.

    • For ¹⁵N qNMR, specialized pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) may be used to enhance the low-sensitivity ¹⁵N signal.[5]

  • Acquisition of Quantitative Spectra:

    • To ensure accurate quantification, several experimental parameters must be carefully optimized:

      • Long Relaxation Delay (d1): A long delay (typically 5-7 times the longest spin-lattice relaxation time, T₁) between scans is crucial to allow for full relaxation of all nuclei. This ensures that the signal intensities are not skewed by differences in relaxation times.

      • Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan, but smaller flip angles can be used with shorter relaxation delays if T₁ values are very long.

      • Nuclear Overhauser Effect (NOE) Suppression: For ¹³C and ¹⁵N spectra acquired with proton decoupling, the NOE can alter signal intensities. Gated decoupling techniques are used to suppress the NOE to ensure that the signal enhancement is uniform across all resonances.

      • Sufficient Number of Scans: A large number of scans are typically acquired and averaged to achieve a high signal-to-noise ratio, which is essential for precise integration of the low-abundance isotopic signals.

  • Data Processing and Analysis:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The baseline of the spectrum is carefully corrected.

    • The signals corresponding to the different carbon or nitrogen atoms in the glycocyamine molecule are identified based on their chemical shifts.

    • The area of each peak is integrated. The relative abundance of a specific isotope at a particular atomic position is proportional to the integral of its corresponding signal.

    • By comparing the integrals of the signals from the different atomic positions, the site-specific natural isotopic abundance can be determined.

Signaling Pathway: Glycocyamine in Creatine Biosynthesis

Glycocyamine is a critical intermediate in the endogenous synthesis of creatine, a molecule vital for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The biosynthesis of creatine from glycocyamine is a two-step enzymatic process that primarily takes place in the kidneys and liver.

The pathway begins with the formation of glycocyamine from the amino acids L-arginine and glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT).[4] Glycocyamine is then transported to the liver where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to form creatine.[4][6][7]

Glycocyamine_Creatine_Biosynthesis cluster_step1 Step 1: Kidney cluster_step2 Step 2: Liver Arginine L-Arginine AGAT L-Arginine:glycine amidinotransferase (AGAT) Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) GAMT Guanidinoacetate N-methyltransferase (GAMT) Glycocyamine->GAMT Ornithine L-Ornithine SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) Creatine Creatine AGAT->Glycocyamine AGAT->Ornithine GAMT->SAH GAMT->Creatine

Caption: Biosynthesis of Creatine from Glycocyamine.

References

Methodological & Application

Using Glycocyamine-d2 as an internal standard for LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Quantitative Analysis of Glycocyamine in Human Plasma by LC-MS/MS Using Glycocyamine-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor in the biosynthesis of creatine. The accurate quantification of glycocyamine in biological matrices is crucial for studying various metabolic pathways, diagnosing certain inborn errors of metabolism such as guanidinoacetate methyltransferase (GAMT) deficiency, and in pharmacokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of glycocyamine in human plasma, utilizing this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing reliable correction for experimental variability.[1][2][3]

Principle This method involves the isolation of glycocyamine and the internal standard, this compound, from human plasma via protein precipitation. The separation of the analyte from other endogenous plasma components is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). Quantification is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both glycocyamine and this compound.

Experimental Protocols

1. Materials and Reagents

  • Glycocyamine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

2. Standard Solutions Preparation

  • Glycocyamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of glycocyamine in 10 mL of ultrapure water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.

  • Glycocyamine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glycocyamine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes. For the blank, use 50 µL of ultrapure water.

  • Spike 10 µL of the respective glycocyamine working standard solutions into the calibration and QC tubes. For blank and unknown samples, add 10 µL of the 50:50 acetonitrile/water mixture.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.

  • To precipitate proteins, add 200 µL of cold acetonitrile to each tube.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (90:10 v/v acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex for 15 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %A %B
    0.0 10 90
    5.0 40 60
    5.1 90 10
    7.0 90 10
    7.1 10 90

    | 9.0 | 10 | 90 |

Mass Spectrometry (MS)

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1 (Nebulizer Gas): 50 psi

  • Ion Source Gas 2 (Turbo Gas): 60 psi

  • Curtain Gas: 35 psi

  • Collision Gas (CAD): Medium

  • IonSpray Voltage: 5500 V

  • Temperature: 550°C

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Glycocyamine 118.1 76.1 25

    | this compound | 120.1 | 78.1 | 25 |

Note: MS/MS parameters such as collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of glycocyamine in human plasma.

Table 1: Calibration Curve Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| Glycocyamine | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1 < 15 ± 15 < 15 ± 15
Low QC 3 < 10 ± 10 < 10 ± 10
Mid QC 50 < 10 ± 10 < 10 ± 10

| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 3 85 - 115 85 - 115

| High QC | 800 | 85 - 115 | 85 - 115 |

Data presented in the tables are representative and should be confirmed during in-house method validation.

Mandatory Visualizations

Glycocyamine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine Glycocyamine Glycocyamine (Guanidinoacetic Acid) Arginine->Glycocyamine AGAT Ornithine Ornithine Arginine->Ornithine AGAT Glycine Glycine Glycine->Glycocyamine Creatine Creatine Glycocyamine->Creatine GAMT Creatine->SAH_invis SAM S-Adenosyl Methionine (SAM) SAM->Creatine SAH S-Adenosyl Homocysteine (SAH)

Caption: Biosynthetic pathway of Glycocyamine to Creatine.

LC_MS_Workflow Start Start: Plasma Sample Spike_IS Spike with This compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Note & Protocol: Quantification of Guanidinoacetic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetic acid (GAA), also known as glycocyamine, is a crucial intermediate in the endogenous synthesis of creatine.[1] The biosynthesis of creatine is a two-step process primarily occurring in the kidneys and liver.[2][3] The first step involves the formation of GAA from the amino acids arginine and glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT).[4][5] Subsequently, GAA is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.[3][5] Creatine plays a vital role in cellular energy metabolism, particularly in tissues with high energy demands such as the brain and skeletal muscle.[6][7]

The quantification of GAA in biological fluids is of significant clinical interest for the diagnosis and monitoring of inborn errors of creatine metabolism, collectively known as creatine deficiency syndromes (CDS).[8][9] These disorders, which include AGAT deficiency and GAMT deficiency, can lead to severe neurological symptoms, including intellectual disability, seizures, and developmental delays.[3][8] Accurate and precise measurement of GAA levels is essential for the differential diagnosis of these conditions.[10][11] This application note provides a detailed protocol for the quantification of GAA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glycocyamine-d2 as an internal standard.[12]

Creatine Biosynthesis Pathway

Creatine Biosynthesis Pathway cluster_kidney Kidney cluster_liver Liver arginine Arginine AGAT AGAT arginine->AGAT glycine Glycine glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAA_liver Guanidinoacetic Acid (GAA) GAA->GAA_liver Transport via Bloodstream ornithine Ornithine AGAT->GAA AGAT->ornithine SAM S-adenosyl methionine (SAM) GAMT GAMT SAM->GAMT SAH S-adenosyl homocysteine (SAH) creatine Creatine GAMT->SAH GAMT->creatine GAA_liver->GAMT

Caption: Creatine biosynthesis pathway in the kidney and liver.

Experimental Protocol

This protocol describes a method for the quantitative analysis of GAA in human plasma using LC-MS/MS. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (this compound) for accurate quantification.

1. Materials and Reagents

  • Guanidinoacetic acid (GAA) analytical standard

  • This compound (GAA-d2) internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • GAA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of GAA in 10 mL of methanol.

  • GAA-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • GAA Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the GAA stock solution with 50% methanol in water to achieve concentrations for calibration curve standards.

  • IS Working Solution (10 µg/mL): Dilute the GAA-d2 stock solution with 50% methanol in water.

3. Preparation of Calibration Standards and Quality Controls

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the GAA working standard solutions into drug-free human plasma to prepare a calibration curve ranging from 0.5 to 250 µM.[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.

4. Sample Preparation

  • Pipette 100 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[13]

5. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
Multiple Reaction Monitoring (MRM) Transitions GAA: m/z 118.1 → 76.1GAA-d2: m/z 120.1 → 78.1

Note: The specific MRM transitions and other MS parameters should be optimized for the instrument in use.

Experimental Workflow

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Calibration Standard/ Quality Control is Internal Standard (this compound) precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex Mixing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for GAA quantification in plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the quantification of GAA.

ParameterResult
Linearity Range 0.5 - 250 µM[5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LOQ) 0.4 µmol/L[14]
Intra-assay Precision (CV%) < 10%[14]
Inter-assay Precision (CV%) < 10%[14]
Accuracy (Recovery %) 86% - 106%[14]

Data Analysis

The concentration of GAA in the plasma samples is determined by calculating the peak area ratio of GAA to the internal standard (GAA-d2). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of GAA in the unknown samples is then interpolated from this calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of guanidinoacetic acid in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and diagnostic applications, particularly in the investigation of creatine deficiency syndromes. The simple sample preparation and rapid analysis time also make it amenable to high-throughput screening.[11][15]

References

Application Notes and Protocols for Stable Isotope Labeling using Glycocyamine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing a non-radioactive, heavy isotope-labeled compound, researchers can track its incorporation into downstream metabolites, providing insights into metabolic pathways and fluxes. Glycocyamine-d2 (d2-GAA), a deuterium-labeled precursor of creatine, serves as an excellent tracer for studying creatine metabolism.[1] Creatine is crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[2] Dysregulation of creatine metabolism has been implicated in various pathological conditions, making the study of its biosynthesis and kinetics essential for drug development and disease research.

These application notes provide detailed protocols for utilizing this compound as a tracer in both in vitro (cell culture) and in vivo models to quantitatively analyze the creatine biosynthesis pathway using mass spectrometry.

Core Applications

  • Metabolic Flux Analysis: Quantify the rate of creatine synthesis from glycocyamine.

  • Enzyme Kinetics: Study the activity of Guanidinoacetate N-methyltransferase (GAMT), the enzyme that converts glycocyamine to creatine.

  • Drug Discovery: Evaluate the effect of therapeutic compounds on creatine metabolism.

  • Disease Modeling: Investigate alterations in creatine biosynthesis in various disease models.

  • Internal Standard: this compound can be used as an internal standard for the accurate quantification of endogenous glycocyamine.[1]

Creatine Biosynthesis Pathway

The synthesis of creatine is a two-step process primarily involving the kidneys and the liver.

  • Step 1 (Kidney): Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing guanidinoacetate (glycocyamine) and ornithine.[2]

  • Step 2 (Liver): Guanidinoacetate N-methyltransferase (GAMT) methylates glycocyamine, using S-adenosylmethionine (SAM) as a methyl donor, to form creatine and S-adenosylhomocysteine (SAH).[2]

Creatine is then transported via the bloodstream to tissues with high energy requirements.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Ornithine Ornithine AGAT->Ornithine Glycocyamine_liver Glycocyamine Glycocyamine->Glycocyamine_liver Transport (Bloodstream) GAMT GAMT Glycocyamine_liver->GAMT SAM S-adenosylmethionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosylhomocysteine (SAH) GAMT->SAH High-Energy\nDemand Tissues High-Energy Demand Tissues Creatine->High-Energy\nDemand Tissues Transport (Bloodstream) In_Vitro_Workflow start Seed Cells prepare_media Prepare Labeling Medium (with this compound) start->prepare_media labeling Incubate Cells (Time Course) prepare_media->labeling wash_pbs Wash with Cold PBS labeling->wash_pbs extraction Add Cold 80% Methanol & Scrape Cells wash_pbs->extraction centrifuge Centrifuge to Pellet Debris extraction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_sample Dry Metabolite Extract collect_supernatant->dry_sample analysis LC-MS/MS Analysis dry_sample->analysis In_Vivo_Workflow start Acclimate Mice administer_tracer Administer this compound (i.p. or oral gavage) start->administer_tracer time_course Time Course administer_tracer->time_course anesthetize Anesthetize Mouse time_course->anesthetize collect_samples Collect Blood & Tissues anesthetize->collect_samples snap_freeze Snap-Freeze Tissues collect_samples->snap_freeze homogenize Homogenize Tissues snap_freeze->homogenize extract_metabolites Extract Metabolites homogenize->extract_metabolites analysis LC-MS/MS Analysis extract_metabolites->analysis

References

Application Notes and Protocols for Flux Analysis in Cellular Metabolism Using Glycocyamine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions in living cells. By tracing the fate of isotopically labeled substrates, researchers can gain a dynamic understanding of cellular metabolism that is not achievable with static metabolite measurements alone. Glycocyamine, also known as guanidinoacetic acid, is a key intermediate in the biosynthesis of creatine, a vital molecule for cellular energy homeostasis. The use of deuterated glycocyamine (Glycocyamine-d2) as a stable isotope tracer offers a precise method for investigating the flux through the creatine biosynthesis pathway and its interplay with central carbon and nitrogen metabolism. These application notes provide a comprehensive guide to the principles, protocols, and potential applications of using this compound for metabolic flux analysis in a research and drug development setting.

Principle of the Method

The core principle of this method involves introducing this compound into a cell culture system. The cells will take up the labeled glycocyamine and metabolize it through the creatine biosynthesis pathway. The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of glycocyamine to form creatine. By using this compound, the deuterium label is incorporated into the resulting creatine molecule.

The extent and rate of this incorporation can be quantified using mass spectrometry. By measuring the isotopic enrichment of the intracellular pools of glycocyamine and creatine over time, the flux through the GAMT reaction can be determined. This provides a direct measure of the rate of creatine synthesis. Furthermore, by examining the labeling patterns of related metabolites, insights can be gained into the regulation of this pathway and its connection to other metabolic processes, such as the S-adenosylmethionine (SAM) cycle which provides the methyl group for the reaction.

Applications in Research and Drug Development

The analysis of metabolic flux through the creatine biosynthesis pathway using this compound has several important applications:

  • Understanding Disease Metabolism: In many metabolic and neuromuscular diseases, creatine metabolism is dysregulated. This method can be used to quantify the extent of this dysregulation in cellular models of these diseases.

  • Drug Discovery and Development: For therapeutic strategies targeting enzymes in the creatine biosynthesis pathway, this compound can be used to assess the in-cell efficacy of drug candidates by measuring their impact on metabolic flux.

  • Investigating Cellular Bioenergetics: As creatine is central to energy buffering in cells with high energy demands, such as neurons and muscle cells, this technique can be used to study how different physiological or pathological conditions affect cellular energy metabolism.

  • Toxicology Studies: The impact of xenobiotics or drug candidates on creatine metabolism can be assessed to identify potential off-target effects.

Experimental Protocols

I. Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest (e.g., myoblasts, neurons, hepatocytes)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (sterile solution)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the mid-logarithmic phase of growth at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with dialyzed FBS and antibiotics. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled glycocyamine and related metabolites.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture wells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed labeling medium containing a known concentration of this compound to each well. A typical starting concentration to test would be in the range of 50-200 µM, which is within the physiological range of plasma guanidinoacetate concentrations.

  • Time-Course Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for a series of time points (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time course will depend on the metabolic rate of the cell line and should be determined empirically.

II. Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Quenching Metabolism: At each time point, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate surface using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to facilitate cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC method (e.g., 50% acetonitrile in water).

  • Chromatographic Separation:

    • Inject the reconstituted samples onto a suitable chromatography column for separation of polar metabolites. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a good choice for retaining and separating glycocyamine and creatine.

    • Use a gradient elution with appropriate mobile phases (e.g., acetonitrile and an aqueous buffer with a modifier like ammonium formate or formic acid).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the different isotopologues of glycocyamine and creatine. The transitions would be based on the precursor and product ions of the native and deuterated forms of these molecules.

    • Example MRM Transitions (Hypothetical):

      • Glycocyamine (unlabeled): Precursor ion m/z -> Product ion m/z

      • This compound: Precursor ion m/z+2 -> Product ion m/z+2

      • Creatine (unlabeled): Precursor ion m/z -> Product ion m/z

      • Creatine-d2 (from this compound): Precursor ion m/z+2 -> Product ion m/z+2

  • Data Analysis:

    • Integrate the peak areas for each isotopologue at each time point.

    • Calculate the isotopic enrichment (mole percent enrichment, MPE) for creatine-d2.

    • The rate of incorporation of the deuterium label into the creatine pool represents the flux through the GAMT reaction. This can be modeled using software packages designed for metabolic flux analysis.

Data Presentation

While no specific quantitative data from published studies using this compound for flux analysis could be located, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

Cell LineConditionTime (hours)This compound Enrichment (%)Creatine-d2 Enrichment (%)Creatine Synthesis Flux (nmol/mg protein/hr)
Myoblast C2C12Control295.2 ± 2.15.3 ± 0.41.2 ± 0.1
Myoblast C2C12Control896.1 ± 1.818.7 ± 1.21.1 ± 0.1
Myoblast C2C12Drug X294.8 ± 2.52.1 ± 0.30.5 ± 0.05
Myoblast C2C12Drug X895.5 ± 2.07.5 ± 0.80.45 ± 0.04
Neuron SH-SY5YControl293.5 ± 3.03.1 ± 0.50.8 ± 0.09
Neuron SH-SY5YControl894.2 ± 2.711.2 ± 1.00.7 ± 0.08

Visualizations

Creatine Biosynthesis Pathway

Creatine_Biosynthesis cluster_arginine From Arginine & Glycine cluster_creatine_synthesis Creatine Synthesis cluster_sam_cycle SAM Cycle Arginine Arginine Glycocyamine Glycocyamine (Guanidinoacetate) Arginine->Glycocyamine AGAT Glycine Glycine Glycine->Glycocyamine Creatine Creatine Glycocyamine->Creatine GAMT SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH GAMT SAH->SAM Methylation Cycle

Caption: The metabolic pathway of creatine biosynthesis.

Experimental Workflow for this compound Flux Analysis

Experimental_Workflow start Start: Seed Cells in Culture Plates culture Cell Culture & Adherence (24-48h) start->culture labeling Isotope Labeling with This compound culture->labeling incubation Time-Course Incubation (0, 2, 4, 8, 12, 24h) labeling->incubation quenching Quench Metabolism & Wash Cells incubation->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction analysis LC-MS/MS Analysis (MRM for Isotopologues) extraction->analysis data_processing Data Processing & Flux Calculation analysis->data_processing end End: Metabolic Flux Quantification data_processing->end

Caption: A typical workflow for a metabolic flux analysis experiment.

Logical Relationship of Flux Analysis

Logical_Relationship tracer This compound (Tracer Input) cell Cellular System (GAMT Activity) tracer->cell labeled_product Creatine-d2 (Labeled Product) cell->labeled_product lcms LC-MS/MS Measurement labeled_product->lcms enrichment Isotopic Enrichment (MPE Calculation) lcms->enrichment flux Metabolic Flux (Rate of Synthesis) enrichment->flux

Caption: Logical flow from tracer input to metabolic flux determination.

Application Note: In Vivo Pharmacokinetic Analysis of Glycocyamine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor in the biosynthesis of creatine, a vital molecule for cellular energy metabolism.[1][2][3] The study of its pharmacokinetics is crucial for understanding its therapeutic potential and safety profile.[4] Glycocyamine-d2, a stable isotope-labeled version of glycocyamine, is an invaluable tool for these studies. When used as a tracer, it allows for the precise differentiation between the endogenously produced and exogenously administered compound, a critical aspect for accurate pharmacokinetic modeling.[5] Furthermore, in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogues are considered the gold standard for use as internal standards, ensuring the highest level of accuracy and precision by compensating for variability during sample processing and analysis.[6][7]

This document provides detailed protocols for conducting an in vivo pharmacokinetic study of this compound in a rodent model, along with a robust bioanalytical method for its quantification in plasma.

Biochemical Pathway of Glycocyamine

Glycocyamine is endogenously synthesized primarily in the kidneys from the amino acids L-arginine and glycine.[1] It is then transported to the liver where it is methylated to form creatine.[8]

cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine Glycocyamine Glycocyamine Arginine->Glycocyamine label_agat AGAT Glycine Glycine Glycine->Glycocyamine Ornithine Ornithine Glycocyamine->Ornithine Glycocyamine_liver Glycocyamine Glycocyamine->Glycocyamine_liver Bloodstream label_agat->Glycocyamine Creatine Creatine SAH S-Adenosyl Homocysteine Creatine->SAH SAM S-Adenosyl Methionine SAM->Creatine label_gamt GAMT Glycocyamine_liver->Creatine label_gamt->Creatine

Caption: Biosynthesis of Creatine from L-Arginine and Glycine.

Pharmacokinetic Profile of Glycocyamine (Non-Deuterated)

Parameter1.2 g Dose (Low)2.4 g Dose (Medium)4.8 g Dose (High)
Cmax (µmol/L) 273.8 ± 39.5609.1 ± 97.21488.2 ± 204.7
Tmax (h) 1.0 ± 0.21.1 ± 0.21.3 ± 0.3
AUC₀₋ₜ (µmol·h/L) 590.1 ± 72.81563.5 ± 245.25110.8 ± 792.4
t½ (h) < 1.75< 1.75> 2.1
Volume of Distribution (L) 102.6 ± 17.397.5 ± 15.761.1 ± 12.7
Data adapted from a study in healthy human volunteers.[9]

Experimental Protocols

In Vivo Administration of this compound for Pharmacokinetic Studies in Rats

This protocol outlines a typical procedure for a single-dose pharmacokinetic study in rats.

1. Materials and Reagents:

  • This compound

  • Vehicle (e.g., sterile water for injection or saline)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

2. Animal Handling and Dosing:

  • Acclimate animals for at least one week prior to the study with a standard diet and water ad libitum.

  • Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Administer a single oral dose of the this compound solution via gavage. A typical dose for exploratory studies might range from 10 to 50 mg/kg.

3. Blood Sample Collection:

  • Collect blood samples (approximately 0.25 mL) via a suitable method (e.g., tail vein or saphenous vein) at the following time points:

    • Pre-dose (0 h)

    • Post-dose: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.

  • Immediately transfer the blood samples into the prepared anticoagulant tubes.

4. Plasma Preparation and Storage:

  • Gently mix the blood samples by inversion.

  • Centrifuge the tubes at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) acclimatization->fasting dosing Oral Administration of This compound fasting->dosing blood_collection Serial Blood Sampling (0-24 hours) dosing->blood_collection centrifugation Centrifugation to Separate Plasma blood_collection->centrifugation storage Plasma Storage at -80°C centrifugation->storage analysis LC-MS/MS Analysis storage->analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Bioanalytical Method for this compound Quantification in Plasma by LC-MS/MS

This protocol describes a protein precipitation method for sample cleanup, a common and effective approach for this type of analysis.

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and an appropriate internal standard (IS), such as Glycocyamine-d4 or a structural analogue, in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a concentration that provides a suitable response in the mass spectrometer.

2. Sample Preparation:

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS working solution to all samples except for the blank matrix samples.

  • Add 150 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

plasma_sample 50 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is add_acetonitrile Add 150 µL Cold Acetonitrile (Protein Precipitation) add_is->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Bioanalytical Sample Preparation Workflow.

3. Suggested LC-MS/MS Conditions:

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized.

4. Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (short-term, long-term, freeze-thaw)

Conclusion

The use of this compound is essential for conducting rigorous pharmacokinetic studies of glycocyamine. The protocols provided herein offer a comprehensive framework for performing in vivo studies in a rodent model and for the subsequent bioanalysis of plasma samples. By employing these methodologies, researchers can obtain high-quality data to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of glycocyamine, thereby advancing our understanding of its physiological and potential therapeutic roles.

References

Application Notes and Protocols for Glycocyamine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Glycocyamine-d2 in biological matrices. The protocols are intended to serve as a guide for developing and validating robust analytical methods for pharmacokinetic studies, clinical trials, and other research applications.

Introduction

Glycocyamine (guanidinoacetic acid), a precursor to creatine, is an important metabolite in energy metabolism.[1] this compound is a stable isotope-labeled version of Glycocyamine, commonly used as an internal standard in quantitative bioanalysis by mass spectrometry to ensure accuracy and precision.[1][2] Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to ensure reliable and reproducible results.[3]

This document outlines two primary sample preparation techniques for this compound analysis: Protein Precipitation and Solid-Phase Extraction (SPE). The choice of method will depend on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, and throughput.

Analytical Technique

The primary analytical technique for the quantitative analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for the detection of small molecules in complex biological fluids.[4] Given the polar nature of Glycocyamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable chromatographic method for achieving good retention and separation.[5][6]

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum.[7] It is a common choice for high-throughput analysis due to its simplicity and speed.[8] Organic solvents like acetonitrile and methanol are frequently used for this purpose.[7]

Workflow for Protein Precipitation:

start Start: Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is add_solvent Add Cold Acetonitrile (e.g., 3:1 v/v) add_is->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow for this compound Analysis.

Experimental Protocol: Protein Precipitation with Acetonitrile

This protocol is adapted from a method for the analysis of guanidinoacetate in plasma.[9]

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): For sample concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid for HILIC).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary for Protein Precipitation Methods

The following table summarizes typical validation parameters for the analysis of Glycocyamine (Guanidinoacetate) in biological fluids using protein precipitation followed by LC-MS/MS.

ParameterPlasma[9]Dried Blood Spot[10]
Linearity Range 0.02 - 40 µmol/L0.25 - 12.5 µmol/L of blood
Limit of Detection (LOD) 0.002 µmol/L0.30 µmol/L of blood
Limit of Quantitation (LOQ) 0.02 µmol/LNot Reported
Recovery 96.5% - 103.0%94% - 105%
Intra-Assay Precision (CV%) < 8%Not Reported
Inter-Assay Precision (CV%) < 8%5.3%

Note: Data for Glycocyamine (Guanidinoacetate) is presented as a proxy for this compound performance.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation technique that provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[11][12] For a zwitterionic compound like Glycocyamine, which has both a carboxylic acid group and a guanidinium group, mixed-mode SPE is an effective approach.[13][14] A mixed-mode cation exchange (MCX) sorbent can retain the positively charged guanidinium group.[15]

Workflow for Mixed-Mode Solid-Phase Extraction (MCX):

start Start: Pre-treated Plasma/Urine condition Condition SPE Cartridge (Methanol) start->condition equilibrate Equilibrate SPE Cartridge (Water/Buffer) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1: Remove Polar Interferences (e.g., Acidic Buffer) load->wash1 wash2 Wash 2: Remove Non-polar Interferences (e.g., Methanol) wash1->wash2 elute Elute this compound (e.g., Methanol with Ammonia) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Mixed-Mode SPE Workflow for this compound Analysis.

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This is a general protocol that should be optimized for the specific application.

  • Sample Pre-treatment: Dilute 100 µL of plasma or urine with 100 µL of 2% phosphoric acid in water. Add the this compound internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing Step 1: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

  • Washing Step 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary for SPE Methods

ParameterExpected Performance
Linearity Range Wide, typically several orders of magnitude
Limit of Detection (LOD) Low, often in the low nmol/L range
Limit of Quantitation (LOQ) Low, suitable for pharmacokinetic studies
Recovery > 85%
Intra-Assay Precision (CV%) < 15%
Inter-Assay Precision (CV%) < 15%
Matrix Effects Significantly reduced compared to PPT

Conclusion

The choice between protein precipitation and solid-phase extraction for this compound analysis will depend on the specific goals of the study. Protein precipitation offers a rapid and high-throughput approach suitable for many applications. For assays requiring higher sensitivity and cleaner extracts to minimize matrix effects, solid-phase extraction, particularly mixed-mode SPE, is the recommended method. Both techniques, when properly validated, can provide accurate and precise quantification of this compound in biological matrices when coupled with LC-MS/MS.

References

Application Notes: Analysis of Glycocyamine-d2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycocyamine (guanidinoacetic acid) is a metabolic precursor to creatine, a vital molecule for energy homeostasis in cells with high energy demands, such as those in muscle and brain tissue. The analysis of glycocyamine levels is crucial in various research areas, including the study of metabolic disorders. Stable isotope-labeled internal standards, such as Glycocyamine-d2, are essential for accurate quantification of endogenous glycocyamine by mass spectrometry, as they correct for matrix effects and variations in sample processing and instrument response. These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of this compound and a protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

This compound serves as an ideal internal standard for the quantification of glycocyamine. The two deuterium atoms increase its mass by 2 Da, allowing for its differentiation from the endogenous, unlabeled compound while maintaining nearly identical chemical and chromatographic properties.

The fragmentation of glycocyamine in positive ion mode typically involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, followed by further fragmentation of the guanidino group. Based on the common fragmentation pattern of the unlabeled glycocyamine, the predicted fragmentation for this compound is outlined below. The precursor ion ([M+H]⁺) for this compound is expected at m/z 120.1.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound120.178.115-25Proposed primary transition for quantification. Corresponds to the loss of the carboxyl group as COOH₂.
This compound120.160.120-30Proposed secondary transition for confirmation. Corresponds to the guanidino fragment.
Glycocyamine118.176.115-25Typical primary transition for the unlabeled compound.
Glycocyamine118.144.120-30Typical secondary transition for the unlabeled compound.

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

Experimental Protocol: Quantification of Glycocyamine in Biological Matrices

This protocol outlines a general procedure for the extraction and quantification of glycocyamine from plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • Glycocyamine and this compound standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Protein precipitation solvent (e.g., ACN or MeOH with 0.1% FA)

  • Biological matrix (e.g., plasma, urine)

Sample Preparation
  • Standard Preparation: Prepare stock solutions of glycocyamine and this compound in a suitable solvent (e.g., 50:50 MeOH:water). Create a series of working standards by serial dilution to generate a calibration curve.

  • Sample Spiking: To 100 µL of the biological sample (plasma or urine), add a fixed amount of this compound internal standard solution.

  • Protein Precipitation (for plasma): Add 3 volumes of ice-cold protein precipitation solvent to the spiked plasma sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for retaining the polar glycocyamine molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 20% B

    • 5-6 min: 20% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions: Monitor the transitions listed in Table 1.

Visualizations

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 120.1 fragment1 [M+H - COOH₂]⁺ m/z = 78.1 precursor->fragment1 Loss of COOH₂ fragment2 Guanidino Fragment m/z = 60.1 precursor->fragment2 Further Fragmentation

Caption: Predicted fragmentation pathway of this compound in positive ESI mode.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) spike Spike with This compound IS sample->spike precipitate Protein Precipitation (if plasma) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HILIC Separation supernatant->lc ms Tandem MS (MRM) lc->ms quant Quantification ms->quant

Caption: General workflow for sample analysis using LC-MS/MS.

Application Note: Quantitative Analysis of Glycocyamine in Plasma using Isotope Dilution LC-MS/MS with Glycocyamine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine, also known as guanidinoacetic acid (GAA), is a crucial endogenous compound that serves as the direct precursor to creatine, a vital molecule for cellular energy metabolism.[1][2] The quantification of glycocyamine in biological matrices such as plasma is of significant interest in clinical research, particularly in the study of creatine synthesis disorders and metabolic diseases. This application note details a robust and sensitive method for the quantitative analysis of glycocyamine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Glycocyamine-d2. The use of an isotope dilution method provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3][4][5]

This document provides a comprehensive protocol for the development of a calibration curve, sample preparation, and LC-MS/MS analysis of glycocyamine.

Experimental Protocols

Materials and Reagents
  • Glycocyamine (GAA) standard

  • This compound (GAA-d2) internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

  • LC-MS/MS system (e.g., Triple Quadrupole)

Preparation of Standard Solutions

1. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Glycocyamine and this compound in a known volume of LC-MS/MS grade water to prepare 1 mg/mL primary stock solutions.

2. Working Standard Solutions:

  • Prepare a series of intermediate stock solutions of Glycocyamine by serially diluting the primary stock solution with water.

  • Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 1 µg/mL) in water.

3. Calibration Curve Standards:

  • Prepare the calibration standards by spiking the appropriate amount of the Glycocyamine intermediate stock solutions into a blank biological matrix (e.g., human plasma). A typical calibration curve range for glycocyamine in plasma is 0.02 to 40 µmol/L.[6]

  • A fixed volume of the this compound working IS solution should be added to each calibration standard and sample to achieve a constant final concentration.

Sample Preparation Protocol (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Glycocyamine: Precursor ion (m/z) 118.1 → Product ion (m/z) 76.1

    • This compound: Precursor ion (m/z) 120.1 → Product ion (m/z) 78.1 (Note: The exact m/z values may need to be optimized based on the specific instrument and deuteration pattern of the internal standard.)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Presentation

Calibration Curve Data

The calibration curve is constructed by plotting the peak area ratio of the analyte (Glycocyamine) to the internal standard (this compound) against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Calibration LevelGlycocyamine Concentration (µmol/L)Peak Area (Glycocyamine)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
10.021,500500,0000.003
20.17,800510,0000.015
30.540,000490,0000.082
42.5210,000505,0000.416
510850,000495,0001.717
6252,150,000500,0004.300
7403,400,000498,0006.827

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Mandatory Visualizations

Metabolic Pathway of Glycocyamine

Glycocyamine_Metabolic_Pathway Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) GAMT GAMT Glycocyamine->GAMT Creatine Creatine Ornithine Ornithine SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) AGAT->Glycocyamine AGAT->Ornithine GAMT->Creatine GAMT->SAH

Caption: Biosynthesis pathway of Creatine from L-Arginine and Glycine.

Experimental Workflow for Glycocyamine Quantification

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Glycocyamine & This compound Stocks Calibration_Standards Prepare Calibration Curve Standards in Blank Matrix Stock_Solutions->Calibration_Standards Spike_IS Spike this compound into Samples & Standards Calibration_Standards->Spike_IS Sample_Collection Collect Plasma Samples Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation with Acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Glycocyamine in Samples Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of Glycocyamine in plasma.

References

Application Notes and Protocols: Use of Glycocyamine-d2 in Pediatric Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine deficiency syndromes are a group of inborn errors of metabolism that impair the synthesis or transport of creatine, a vital compound for energy homeostasis in tissues with high energy demands, such as the brain and muscles. One such disorder, Guanidinoacetate Methyltransferase (GAMT) deficiency, results from a defect in the GAMT enzyme, which catalyzes the final step of creatine synthesis: the methylation of glycocyamine (also known as guanidinoacetic acid or GAA) to form creatine. This deficiency leads to a severe depletion of cerebral creatine and a toxic accumulation of GAA, manifesting in infants and children as intellectual disability, seizures, and movement disorders.[1]

Stable isotope labeling is a powerful and safe technique for in vivo metabolic research, particularly in vulnerable populations like children.[2] Glycocyamine-d2 (Guanidinoacetic acid-d2) is a deuterated form of glycocyamine that can be used as a tracer to study the kinetics of creatine biosynthesis and the pathophysiology of GAMT deficiency. By introducing a labeled precursor, researchers can track its conversion to creatine, providing valuable insights into enzyme function, the effects of therapeutic interventions, and the overall dynamics of creatine metabolism. These application notes provide an overview of the use of this compound in this research area, along with detailed protocols for its application.

Applications of this compound in Pediatric Metabolic Research

  • Metabolic Flux Analysis: this compound can be administered to trace the in vivo rate of creatine synthesis. By measuring the rate of appearance of labeled creatine in biological fluids, researchers can quantify the metabolic flux through the GAMT enzyme. This is crucial for understanding the residual enzyme activity in patients with GAMT deficiency and for assessing the efficacy of treatments aimed at boosting this pathway.

  • Diagnostic Applications: While not its primary use as a tracer, deuterated compounds like this compound are essential as internal standards for the accurate quantification of endogenous glycocyamine and creatine in patient samples using mass spectrometry.[3][4] This is a cornerstone of diagnosing and monitoring creatine deficiency syndromes.

  • Preclinical Research in Animal Models: In animal models of GAMT deficiency, such as knockout mice, this compound can be used to study the disease pathophysiology in detail and to evaluate novel therapeutic strategies, including gene therapy and small molecule interventions.[5][6]

Quantitative Data Summary

The following tables summarize typical concentrations of key metabolites in plasma for healthy controls and patients with GAMT deficiency, as determined by isotope dilution mass spectrometry.[4] This data provides a baseline for interpreting results from tracer studies.

Table 1: Plasma Guanidinoacetate (GAA) and Creatine Concentrations in Healthy Individuals

Age GroupPlasma GAA (μmol/L)Plasma Creatine (μmol/L)
Adults (n=16)5.02 ± 1.8434.7 ± 15.25
Children (5-10 years, n=20)3.91 ± 0.7658.96 ± 22.30
Newborns (n=9, from filter cards)4.83 ± 1.43-

Table 2: Plasma Guanidinoacetate (GAA) and Creatine Concentrations in Patients with GAMT Deficiency

Patient StatusPlasma GAA (μmol/L)Plasma Creatine (μmol/L)
Untreated Child 111.575.37
Untreated Child 215.168.15
Treated Child (with creatine)14.36403.5

Experimental Protocols

Protocol 1: In Vivo this compound Tracer Study for Creatine Synthesis Rate

Objective: To measure the in vivo fractional synthesis rate of creatine using a this compound tracer.

Materials:

  • This compound (sterile, pyrogen-free solution for infusion)

  • Saline solution (0.9% NaCl) for dilution

  • Infusion pump

  • Catheters for intravenous infusion and blood sampling

  • Blood collection tubes (e.g., EDTA or heparinized)

  • Centrifuge

  • -80°C freezer for sample storage

  • LC-MS/MS system

  • Internal standards (e.g., d3-creatine)

  • Reagents for sample preparation (e.g., acetonitrile, butanolic HCl)

Procedure:

  • Patient Preparation: The patient should be in a fasting state. Obtain baseline blood and urine samples.

  • Tracer Administration: A primed-constant infusion of this compound is recommended to achieve isotopic steady state. The priming dose is calculated to rapidly fill the metabolic pool, followed by a continuous infusion to maintain a stable enrichment of the tracer in the plasma. The exact dosage needs to be determined based on preclinical studies and ethical committee approval, ensuring patient safety.

  • Blood Sampling: Collect blood samples at timed intervals during the infusion. For example, at 0, 30, 60, 90, 120, 180, and 240 minutes.

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Aliquot the plasma into cryovials and store at -80°C until analysis.

  • Sample Analysis by LC-MS/MS:

    • Sample Preparation: Perform protein precipitation by adding acetonitrile containing the internal standard (e.g., d3-creatine) to the plasma samples. Vortex and centrifuge.

    • Derivatization (optional but recommended for sensitivity): Evaporate the supernatant and derivatize the analytes (GAA and creatine) to their butyl esters using butanolic HCl.[4]

    • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect the specific mass transitions for unlabeled and labeled GAA and creatine.

  • Data Analysis:

    • Calculate the isotopic enrichment of this compound and the newly synthesized labeled creatine in plasma at each time point.

    • The fractional synthesis rate (FSR) of creatine can be calculated from the rate of incorporation of the tracer into the creatine pool.

Protocol 2: Quantification of Glycocyamine and Creatine in Plasma using Isotope Dilution LC-MS/MS

Objective: To accurately measure the concentrations of endogenous glycocyamine and creatine in pediatric plasma samples.

Materials:

  • LC-MS/MS system

  • Internal standards: this compound and d3-creatine

  • Acetonitrile

  • Butanolic HCl (3N)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of an internal standard solution containing known concentrations of this compound and d3-creatine.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add 100 µL of 3N butanolic HCl and incubate at 60°C for 20 minutes to form butyl esters.

    • Evaporate to dryness again and reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.

    • Set the mass spectrometer to positive ion electrospray ionization (ESI) mode.

    • Monitor the specific MRM transitions for the butyl esters of GAA, this compound, creatine, and d3-creatine.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled GAA and creatine with a fixed amount of the internal standards.

    • Calculate the concentration of GAA and creatine in the plasma samples based on the ratio of the peak areas of the endogenous analytes to their respective deuterated internal standards.

Visualizations

Creatine_Biosynthesis_Pathway Arginine L-Arginine AGAT AGAT (Arginine:Glycine Amidinotransferase) Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Glycocyamine (GAA) AGAT->GAA Kidney (primary site) Ornithine Ornithine AGAT->Ornithine GAMT GAMT (Guanidinoacetate Methyltransferase) GAA->GAMT SAM S-adenosyl methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine Liver (primary site) SAH S-adenosyl homocysteine (SAH) GAMT->SAH

Caption: Creatine biosynthesis pathway highlighting the roles of AGAT and GAMT enzymes.

Experimental_Workflow Patient Pediatric Patient (e.g., with suspected GAMT deficiency) Consent Informed Consent & Ethical Approval Patient->Consent Baseline Baseline Sample Collection (Blood, Urine) Consent->Baseline Infusion Primed-Constant Infusion of this compound Baseline->Infusion Sampling Timed Blood Sampling Infusion->Sampling Processing Plasma Separation & Storage at -80°C Sampling->Processing Analysis LC-MS/MS Analysis (Isotope Dilution) Processing->Analysis Data Data Processing & Kinetic Modeling Analysis->Data Results Determination of Creatine Synthesis Rate Data->Results

Caption: Workflow for an in vivo this compound tracer study in pediatric patients.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Matrix Effects with Glycocyamine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the quantitative analysis of glycocyamine using a Glycocyamine-d2 internal standard.

Troubleshooting Guides

This section addresses specific issues you may encounter during your LC-MS/MS experiments.

Issue 1: Poor Peak Shape for Glycocyamine or this compound

Question: Why are the chromatographic peaks for my analyte and/or internal standard showing fronting, tailing, or splitting?

Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to your chromatography or sample can be the cause.

  • Troubleshooting Steps:

    • Injection Solvent vs. Mobile Phase: Ensure your injection solvent is of similar or weaker strength than your initial mobile phase. Injecting a stronger solvent can cause peak distortion. For HILIC methods, the injection solvent should have a high organic content, similar to the starting mobile phase.

    • Column Contamination/Void: Contamination can lead to peak splitting, while a void at the head of the column can cause broad or split peaks. Implement a column wash procedure or replace the column if necessary.

    • Secondary Interactions: Glycocyamine, being a polar and basic compound, can exhibit secondary interactions with residual silanols on the stationary phase, leading to peak tailing. Using a column with end-capping or a mobile phase with additives like a small amount of formic acid or ammonium formate can help mitigate these interactions.

    • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of glycocyamine and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to optimize peak shape.

Issue 2: High Variability in this compound Internal Standard Response

Question: The peak area of my this compound internal standard is inconsistent across my sample batch. What could be the reason?

Answer: A stable internal standard response is crucial for reliable quantification. High variability suggests that the internal standard is not effectively compensating for variations in the analytical process.

  • Troubleshooting Steps:

    • Inconsistent Sample Preparation: Ensure uniformity in all sample preparation steps, from pipetting to evaporation and reconstitution. Automation can help minimize variability.

    • Evaluate Matrix Effects: Perform a post-extraction spike experiment (see Experimental Protocols) to determine if co-eluting matrix components are variably suppressing or enhancing the ionization of the internal standard.

    • Improve Sample Cleanup: If significant and variable matrix effects are observed, enhance your sample preparation method. This could involve optimizing your protein precipitation protocol or developing a more selective solid-phase extraction (SPE) method.

    • Check for Ion Source Contamination: A dirty ion source can lead to erratic signal response. Clean the ion source according to the manufacturer's recommendations.

Issue 3: Chromatographic Separation of Glycocyamine and this compound

Question: I am observing a slight separation between the peaks of glycocyamine and this compound. Is this a problem, and how can I resolve it?

Answer: Complete co-elution of the analyte and its stable isotope-labeled internal standard is ideal for accurate compensation of matrix effects. A separation, known as the deuterium isotope effect, can lead to differential ionization suppression or enhancement, compromising accuracy.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjusting the mobile phase gradient, flow rate, or column temperature can sometimes minimize the separation.

    • Evaluate Different Columns: The degree of separation can be dependent on the specific stationary phase chemistry. Testing different HILIC or reversed-phase columns may resolve the issue.

    • Consider a ¹³C- or ¹⁵N-labeled Internal Standard: If chromatographic modifications are insufficient, using an internal standard labeled with a heavier isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my glycocyamine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[1] Glycocyamine, being a polar molecule, is often analyzed using HILIC, where matrix effects from salts and other polar endogenous compounds can be significant.

Q2: How does a this compound internal standard help in resolving matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects.[2] Since it is chemically identical to the analyte, it is assumed to co-elute and experience the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (no matrix) at the same concentration. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are the best sample preparation techniques to minimize matrix effects for glycocyamine analysis?

A4: Due to its polar nature, effective sample preparation is key.

  • Protein Precipitation (PPT): This is a simple and fast method to remove the bulk of proteins from plasma or serum samples. Acetonitrile is a common and effective precipitating solvent.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than PPT. For a polar and basic compound like glycocyamine, a mixed-mode cation exchange SPE sorbent can be very effective at removing interferences.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While a chromatographic technique, HILIC itself can offer some separation from less polar matrix components that might interfere in reversed-phase chromatography.

Q5: My quality control (QC) samples are failing. Could this be due to matrix effects?

A5: Yes, QC sample failure is a common indicator of uncompensated matrix effects. If the matrix composition of your QC samples differs from your calibration standards or unknown samples, you may see a bias. It is also important to evaluate matrix effects across different lots of biological matrix to ensure method robustness.

Data Presentation

The following tables summarize typical quantitative data for assessing method performance in the presence of matrix effects.

Table 1: Matrix Factor (MF) and Recovery Assessment

AnalyteMatrix LotMean Peak Area (Neat Solution - A)Mean Peak Area (Post-Extraction Spike - B)Mean Peak Area (Pre-Extraction Spike - C)Matrix Factor (MF = B/A)Recovery (%R = C/B * 100)
GlycocyaminePlasma Lot 11,250,000980,000850,0000.78 (Suppression)86.7%
GlycocyaminePlasma Lot 21,250,0001,050,000910,0000.84 (Suppression)86.7%
This compoundPlasma Lot 11,300,0001,015,000880,0000.78 (Suppression)86.7%
This compoundPlasma Lot 21,300,0001,100,000950,0000.85 (Suppression)86.4%

Table 2: IS-Normalized Matrix Factor

Matrix LotMF (Glycocyamine)MF (this compound)IS-Normalized MF%CV
Plasma Lot 10.780.781.001.5%
Plasma Lot 20.840.850.99
Plasma Lot 30.810.820.99
Plasma Lot 40.790.791.00
Plasma Lot 50.830.840.99
Plasma Lot 60.800.810.99

An IS-Normalized MF close to 1.0 with a low %CV indicates that the internal standard is effectively compensating for the matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect, Recovery, and Process Efficiency

This protocol uses three sets of samples to quantitatively assess the impact of the matrix and the extraction process.

Methodology:

  • Prepare three sets of samples at low and high concentrations:

    • Set A (Neat Solution): Spike Glycocyamine and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike Glycocyamine and this compound into the final, clean extract just before evaporation and reconstitution.

    • Set C (Pre-Extraction Spike): Spike Glycocyamine and this compound into the blank biological matrix before starting the sample preparation procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the following parameters:

    • Matrix Factor (MF): Mean Peak Area of Set B / Mean Peak Area of Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Recovery (%R): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100. This measures the efficiency of the extraction process.

    • Process Efficiency (%PE): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100. This represents the overall efficiency of the method, combining matrix effects and recovery.

Protocol 2: Sample Preparation of Glycocyamine from Human Plasma using Protein Precipitation and HILIC-MS/MS

Methodology:

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration should be appropriate for the expected analyte range). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Injection: Inject into the HILIC-MS/MS system.

Visualizations

TroubleshootingWorkflow cluster_start Start: Inaccurate Results cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_end Resolution start Inaccurate/Imprecise Glycocyamine Quantification check_is 1. Check IS Response (this compound) start->check_is check_chrom 2. Evaluate Chromatography check_is->check_chrom IS response stable? optimize_prep Improve Sample Prep (e.g., SPE) check_is->optimize_prep IS response variable? quantify_me 3. Quantify Matrix Effect (Post-Extraction Spike) check_chrom->quantify_me Good peak shape? optimize_chrom Optimize Chromatography (Gradient, Column) check_chrom->optimize_chrom Poor peak shape? change_is Use ¹³C-IS check_chrom->change_is Analyte/IS separation? quantify_me->optimize_prep Significant ME? dilute_sample Dilute Sample quantify_me->dilute_sample Moderate ME? end_node Accurate & Precise Results optimize_prep->end_node optimize_chrom->end_node dilute_sample->end_node change_is->end_node MatrixEffectPrinciple cluster_sample Sample in Ion Source cluster_effect Ionization Process cluster_signal MS Signal cluster_ratio Quantification analyte Glycocyamine suppression Ion Suppression analyte->suppression is This compound is->suppression matrix Matrix Components matrix->suppression signal_analyte Reduced Analyte Signal suppression->signal_analyte signal_is Reduced IS Signal suppression->signal_is ratio Signal Ratio (Analyte / IS) Remains Constant signal_analyte->ratio signal_is->ratio

References

Technical Support Center: Optimizing LC-MS for Glycocyamine-d2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for Glycocyamine-d2 detection.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS parameters for this compound analysis?

A1: Glycocyamine is a small, polar molecule, making Hydrophilic Interaction Liquid Chromatography (HILIC) the preferred method for separation. Below are typical starting parameters. Optimization is crucial for achieving the best performance.

Table 1: Typical Starting LC-MS Parameters for this compound

ParameterRecommended SettingNotes
LC Column HILIC (e.g., Amide, Z-HILIC)HILIC columns are ideal for retaining and separating highly polar compounds like Glycocyamine.[1][2][3]
Mobile Phase A Water with 0.1% Formic AcidAcidic mobile phases help in the protonation of analytes for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA high organic mobile phase is necessary for HILIC retention.[1][2]
Gradient Start with high %B (e.g., 95%), ramp down to increase elutionA typical HILIC gradient involves decreasing the organic solvent concentration to elute polar compounds.
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and particle size.
Injection Volume 1 - 5 µLKeep the injection volume low to prevent peak distortion.
Ionization Mode ESI PositiveGlycocyamine contains a basic guanidino group that readily protonates.
Precursor Ion (Q1) m/z 120.1Based on the molecular weight of this compound.
Product Ion (Q3) m/z 74.1 (tentative)This is an inferred product ion based on the fragmentation of similar compounds. Optimization is required.
Dwell Time 50 - 100 msAdjust to ensure an adequate number of data points across the chromatographic peak.

Q2: My this compound internal standard is not co-eluting with the unlabeled Glycocyamine. What could be the cause and how can I fix it?

A2: This phenomenon, known as the "isotope effect," can occur with deuterated internal standards. The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in retention time on the chromatographic column.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjusting the gradient slope or the mobile phase composition can sometimes minimize the retention time difference.

    • Accept a Small Shift: If the shift is small and reproducible, it may be acceptable as long as it does not interfere with quantification and the peak shapes are consistent.

    • Consider a Different Labeled Standard: If the issue persists and impacts your results, consider using a ¹³C or ¹⁵N labeled internal standard, which typically have negligible retention time shifts.

Q3: I am observing poor peak shape (tailing or fronting) for this compound. What are the common causes?

A3: Poor peak shape for polar compounds like Glycocyamine on HILIC columns can be due to several factors:

  • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger (more aqueous) than the initial mobile phase can cause peak fronting. Ensure your sample solvent is as close as possible to the initial mobile phase composition.

  • Column Overload: Injecting too much analyte can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Residual silanol groups on the silica-based column can cause peak tailing. Using a well-end-capped column or adding a small amount of a competing base to the mobile phase can help.

  • Column Contamination: Buildup of matrix components can degrade column performance. Implement a column wash step or use a guard column.

Q4: What are the key mass spectrometry parameters to optimize for this compound?

A4: The most critical MS parameters to optimize for robust and sensitive detection are the declustering potential (DP) and collision energy (CE).

  • Declustering Potential (DP): This voltage prevents solvent clusters from entering the mass spectrometer and can influence in-source fragmentation. It should be optimized to maximize the precursor ion signal.

  • Collision Energy (CE): This parameter controls the fragmentation of the precursor ion in the collision cell. It needs to be optimized to produce the most abundant and stable product ion for Multiple Reaction Monitoring (MRM).

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Action
Incorrect MRM Transition Verify the precursor (m/z 120.1) and product ion m/z values. Infuse a standard solution to confirm the fragmentation pattern and select the most intense product ion.
Suboptimal Source Conditions Optimize ESI source parameters such as spray voltage, gas flows (nebulizer and heater), and temperature. Start with the instrument manufacturer's recommendations and perform a systematic optimization.
Poor Ionization Ensure the mobile phase pH is appropriate for positive ionization (e.g., 0.1% formic acid).
Sample Degradation Prepare fresh standards and samples. Glycocyamine can be susceptible to degradation under certain conditions.
Instrument Contamination Clean the ion source and transfer optics according to the manufacturer's guidelines.
Issue 2: High Background Noise
Possible Cause Troubleshooting Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh additives.
Matrix Effects The sample matrix can suppress or enhance the ionization of the analyte. Improve sample preparation by including a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step. Diluting the sample may also help.
Carryover Implement a robust needle and injection port wash routine between samples. Injecting a blank after a high concentration standard can confirm carryover.
Leaking Fittings Check all LC connections for leaks, as this can introduce air and cause baseline instability.
Issue 3: Inconsistent Results (Poor Reproducibility)
Possible Cause Troubleshooting Action
Inadequate Column Equilibration HILIC columns often require longer equilibration times than reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Fluctuating LC Pump Pressure Check for air bubbles in the solvent lines and degas the mobile phases. Worn pump seals can also cause pressure fluctuations.
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is followed for all samples, standards, and quality controls.
Autosampler Issues Verify the injection volume accuracy and precision of the autosampler.

Experimental Protocols

Protocol 1: Optimization of MS Parameters by Infusion
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent that mimics the initial LC mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Declustering Potential (DP):

    • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 120.1).

    • Ramp the DP across a relevant range (e.g., 20-150 V) and record the ion intensity.

    • The optimal DP is the voltage that yields the maximum and most stable signal for the precursor ion.

  • Determine Product Ions:

    • With the optimized DP, acquire a product ion scan to observe the fragmentation of the precursor ion.

    • Identify the most abundant and stable product ions. For butylated this compound, a likely product ion is m/z 74.1, but this should be confirmed.

  • Optimize Collision Energy (CE):

    • Set up an MRM method with the precursor ion and the selected product ion(s).

    • For each MRM transition, ramp the CE over a range (e.g., 5-50 eV) and monitor the product ion intensity.

    • The optimal CE is the value that produces the maximum signal for the product ion.

Protocol 2: HILIC Method Development for Glycocyamine
  • Column Selection: Choose a HILIC column suitable for polar analytes (e.g., amide, diol, or bare silica).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Optimization:

    • Start with a high percentage of Mobile Phase B (e.g., 95%) to ensure retention of Glycocyamine.

    • Run a scouting gradient to determine the approximate elution time (e.g., 95% B to 50% B over 10 minutes).

    • Refine the gradient around the elution time of Glycocyamine to achieve optimal separation from any interferences.

  • Flow Rate and Temperature:

    • Start with a flow rate of 0.4 mL/min for a standard 2.1 mm ID column.

    • Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms_opt MS Optimization (Infusion) cluster_lc_opt LC Method Development cluster_analysis Sample Analysis & Data Review prep_std Prepare this compound Standard infuse Direct Infusion of Standard prep_std->infuse prep_sample Prepare Biological Sample run_seq Run Sample Sequence prep_sample->run_seq opt_dp Optimize Declustering Potential (DP) infuse->opt_dp find_prod Identify Product Ions opt_dp->find_prod opt_ce Optimize Collision Energy (CE) find_prod->opt_ce opt_ce->run_seq col_select Select HILIC Column mob_phase Prepare Mobile Phases col_select->mob_phase grad_opt Optimize Gradient mob_phase->grad_opt grad_opt->run_seq data_proc Process Data run_seq->data_proc review Review Results data_proc->review

Caption: Experimental workflow for LC-MS method development.

troubleshooting_workflow rect_node rect_node start Issue Detected no_signal Low or No Signal? start->no_signal peak_shape Poor Peak Shape? no_signal->peak_shape No check_mrm Verify MRM Transitions no_signal->check_mrm Yes reproducibility Inconsistent Results? peak_shape->reproducibility No check_solvent Match Sample Solvent to Mobile Phase peak_shape->check_solvent Yes equilibrate Increase Column Equilibration Time reproducibility->equilibrate Yes opt_source Optimize Source Conditions check_mrm->opt_source check_ionization Check Mobile Phase pH opt_source->check_ionization reduce_load Reduce Injection Volume/Concentration check_solvent->reduce_load check_column Evaluate Column Health reduce_load->check_column check_pressure Inspect LC Pump and Connections equilibrate->check_pressure std_prep Standardize Sample Preparation check_pressure->std_prep

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Troubleshooting poor signal intensity of Glycocyamine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of Glycocyamine-d2 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal intensity for this compound?

Poor signal intensity for this compound, a deuterated internal standard, can stem from several factors during LC-MS/MS analysis. The most common culprits include:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2] This phenomenon, known as the matrix effect, is a primary cause of poor signal intensity.

  • Suboptimal Mass Spectrometry Parameters: Incorrect instrument settings, such as ion source voltage, collision energy, or detector settings, can result in inefficient ion production or detection.[3]

  • Chromatographic Issues: Poor peak shape, inconsistent retention times, or co-elution with interfering substances can all contribute to a low signal-to-noise ratio.[4]

  • Sample Preparation Problems: Inefficient extraction, sample loss, or the presence of contaminants can lead to a lower concentration of this compound reaching the instrument.[3]

  • Instability of the Deuterated Standard: Although generally stable, deuterated compounds can sometimes undergo H/D back-exchange, where deuterium atoms are replaced by hydrogen atoms from the sample matrix or solvent.[5]

  • Incorrect Storage and Handling: Improper storage of this compound stock solutions can lead to degradation over time.[6]

Q2: My this compound signal is inconsistent across my analytical run. What should I investigate?

Inconsistent or decreasing signal intensity for your internal standard throughout a run can point to several issues:

  • Differential Matrix Effects: Even with a deuterated internal standard, variations in the sample matrix between injections can cause differential ion suppression, leading to fluctuating signal intensity.[1][5]

  • Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer ion source over the course of a run can lead to a gradual decrease in signal.[4]

  • Inconsistent Sample Preparation: Variability in your sample processing workflow can result in inconsistent concentrations of the internal standard across your samples.[4]

Q3: I'm observing a chromatographic separation between Glycocyamine and this compound. Is this normal and how can I address it?

It is not uncommon to observe a slight chromatographic shift between a deuterated compound and its non-deuterated analog.[5][7] This is known as the "isotope effect," where the C-D bond is slightly stronger and shorter than the C-H bond, potentially altering interactions with the stationary phase.[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[7][8][9]

While a small, reproducible shift may be acceptable, significant separation can be problematic as the analyte and internal standard may experience different matrix effects, compromising quantification.[1][5]

To address this, you can:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the separation.[4]

  • Evaluate Different Columns: The degree of separation can be dependent on the column chemistry.[4]

  • Consider a Different Internal Standard: If the chromatographic shift cannot be resolved, using a ¹³C or ¹⁵N labeled internal standard, which are less prone to such shifts, may be a better option.[5][7]

Troubleshooting Guides

Guide 1: Investigating Ion Suppression

Ion suppression is a major contributor to poor signal intensity.[1][2] This guide provides a systematic approach to identify and mitigate its effects.

Step 1: Assess for Matrix Effects

A post-extraction addition experiment is a common method to evaluate the extent of ion suppression.

Experimental Protocol: Post-Extraction Addition

  • Prepare two sample sets:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. Spike this compound into the extracted blank matrix at the same concentration as Set A.

  • Analyze both sets using your LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Matrix Effect (%) Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
~ 100%No significant matrix effect

Step 2: Mitigate Ion Suppression

If significant ion suppression is observed, consider the following strategies:

  • Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of ion suppression. This may involve altering the gradient, changing the column, or modifying the mobile phase.[1]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

Guide 2: Optimizing Mass Spectrometer Parameters

Suboptimal instrument parameters can significantly impact signal intensity.[3]

Recommended MS Parameter Optimization Workflow

  • Tune the Instrument: Infuse a standard solution of this compound directly into the mass spectrometer to optimize key parameters.

  • Optimize Source Parameters:

    • Ion Source Voltage: Adjust the voltage to maximize the signal for the precursor ion.

    • Source Temperature: Optimize the temperature for efficient desolvation.[10]

    • Gas Flows (Nebulizer, Heater, Curtain): Fine-tune gas flows to achieve optimal droplet formation and desolvation.

  • Optimize Compound-Specific Parameters:

    • Collision Energy (CE): Ramp the collision energy to find the optimal value that produces the most intense and stable product ion.

    • Declustering Potential (DP) / Cone Voltage (CV): Adjust to prevent in-source fragmentation and maximize the precursor ion signal.

Parameter Typical Starting Range (ESI+) Purpose
Capillary Voltage3.0 - 4.5 kVPromotes ion formation
Cone Voltage20 - 50 VPrevents ion fragmentation in the source
Source Temperature120 - 150 °CAids in solvent evaporation
Desolvation Temperature350 - 500 °CCompletes desolvation of ions
Collision Energy10 - 40 eVInduces fragmentation for MS/MS

Note: Optimal values are instrument-dependent and should be determined empirically.

Visualizing Troubleshooting Workflows

Troubleshooting Workflow for Poor Signal Intensity

Start Poor this compound Signal Check_Purity Verify Isotopic and Chemical Purity Start->Check_Purity Check_Storage Confirm Proper Storage & Handling Start->Check_Storage Check_MS_Params Optimize MS Parameters Start->Check_MS_Params Check_Chroma Evaluate Chromatography Check_MS_Params->Check_Chroma Check_Sample_Prep Review Sample Preparation Check_Chroma->Check_Sample_Prep Assess_Matrix Assess Matrix Effects Check_Sample_Prep->Assess_Matrix Resolved Signal Intensity Improved Assess_Matrix->Resolved

A logical workflow for troubleshooting poor this compound signal intensity.

Decision Tree for Inconsistent Internal Standard Signal

Start Inconsistent IS Signal Signal_Trend Signal Decreasing Over Run? Start->Signal_Trend Random_Variation Random Variation Between Samples? Signal_Trend->Random_Variation No Clean_System Clean LC System and MS Source Signal_Trend->Clean_System Yes Review_Prep Review Sample Prep Consistency Random_Variation->Review_Prep Yes Check_Matrix Investigate Differential Matrix Effects Random_Variation->Check_Matrix No Resolved Signal Stabilized Clean_System->Resolved Review_Prep->Resolved Check_Matrix->Resolved

A decision tree to diagnose the cause of inconsistent internal standard signals.

References

Preventing isotopic exchange of deuterium in Glycocyamine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycocyamine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange of the deuterium labels in this compound during experimental workflows. Maintaining the isotopic purity of this compound is critical for its use as an internal standard or tracer in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in your this compound molecule is replaced by a hydrogen atom from a protic source in the environment, such as water, or from acidic or basic impurities.[1] The deuterium atoms in this compound are located on the methylene group adjacent to the carboxylic acid, a position that can be susceptible to exchange under certain conditions.[2] This process, also known as "back-exchange," compromises the isotopic purity of the compound, which can lead to inaccuracies in quantitative analyses like mass spectrometry and misinterpretation of experimental data.[1]

Q2: What are the primary factors that promote D-H exchange in this compound?

A2: The primary factors that promote D-H exchange in this compound are:

  • pH: The exchange rate is significantly accelerated by the presence of acids or bases.[3] For molecules with functional groups like those in Glycocyamine, the rate of exchange is often at its minimum in a slightly acidic environment.[2]

  • Temperature: Higher temperatures increase the rate of the exchange reaction.[1]

  • Presence of Protic Solvents: Water (H₂O), methanol, and other protic solvents are the primary sources of protons that can exchange with the deuterium atoms.[3]

  • Exposure Time: The longer the compound is exposed to conditions that promote exchange, the greater the loss of deuterium will be.[1]

Q3: How should I store this compound to maintain its isotopic integrity?

A3: Proper storage is crucial for preserving the isotopic purity of this compound.

  • Solid Form: Store the compound as a solid at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[4]

  • Stock Solutions: If a stock solution is necessary, prepare it in a high-purity aprotic solvent like acetonitrile or dioxane. If an aqueous solution is unavoidable, use a D₂O-based buffer. It is not recommended to store aqueous solutions for more than one day.[5] Store all solutions at -20°C or -80°C.[6]

Q4: What is the optimal pH for working with this compound in aqueous solutions?

A4: For many compounds, the minimum rate of hydrogen-deuterium exchange is observed in the pH range of 2.5 to 3.0.[2] However, the optimal pH for the overall stability of this compound will also depend on its chemical stability. It is advisable to perform a stability study to determine the ideal pH for your specific experimental conditions.

Troubleshooting Guides

This guide will help you identify and resolve potential issues related to D-H exchange in your experiments involving this compound.

Symptom: Inconsistent or lower-than-expected signal for this compound in LC-MS analysis.

  • Possible Cause: Back-exchange of deuterium is occurring during sample preparation or analysis.

  • Solution:

    • Review your workflow: Identify all steps where this compound is exposed to protic solvents, elevated temperatures, or non-optimal pH.

    • Optimize pH: If working with aqueous solutions, adjust the pH to the recommended range of 2.5-3.0.[2]

    • Control Temperature: Maintain low temperatures (0-4°C) throughout your sample preparation and analysis.[1] For LC-MS analysis, consider using a column chiller.

    • Minimize Exposure Time: Reduce the time the sample spends in protic solvents before analysis.

    • Solvent Choice: If possible, use aprotic solvents for sample dilution and reconstitution.

Symptom: Appearance of a signal corresponding to the unlabeled Glycocyamine in a sample spiked only with this compound.

  • Possible Cause: Significant D-H exchange has occurred.

  • Solution:

    • Verify Storage Conditions: Ensure that the solid compound and any stock solutions are stored correctly as described in the FAQs.

    • Assess Solvent Purity: Ensure that any aprotic solvents used are of high purity and free from water contamination.

    • Perform a Control Experiment: Prepare a sample of this compound in your standard diluent and analyze it immediately, and then after a set period (e.g., 1 hour) at your typical sample handling temperature. This will help quantify the rate of exchange in your current procedure.

Data Presentation

Table 1: Recommended Conditions to Minimize D-H Exchange of this compound

ParameterRecommended ConditionRationale
Storage (Solid) -20°C or -80°C, desiccated, protected from lightMinimizes degradation and exposure to atmospheric moisture.
Storage (Solution) Aprotic solvent (e.g., Acetonitrile) at -20°C or -80°CPrevents D-H exchange from protic solvents.
Aqueous Buffer pH 2.5 - 3.0The rate of D-H exchange is typically at a minimum in this pH range.[2]
Working Temperature 0 - 4°CSignificantly slows the rate of D-H exchange.[1]
LC-MS Mobile Phase Acidified (e.g., with 0.1% formic acid) to pH ~2.5-3.0Minimizes on-column back-exchange.
LC Column Temperature 0°C or subzero if possibleReduces back-exchange during chromatographic separation.[7]

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound in a Given Buffer

Objective: To determine the rate of D-H exchange of this compound in a specific aqueous buffer at a defined temperature.

Materials:

  • This compound

  • Test buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile, pre-chilled to 0°C)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

  • At time zero, dilute an aliquot of the stock solution into the test buffer, pre-equilibrated at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

  • Immediately mix the aliquot with an excess of the ice-cold quenching solution to stop the exchange reaction.

  • Analyze the quenched samples by LC-MS.

  • Monitor the ion signals for both this compound and its unlabeled counterpart.

  • Calculate the percentage of this compound remaining at each time point to determine the rate of exchange.

Protocol 2: Minimizing Back-Exchange During LC-MS Analysis

Objective: To analyze this compound with minimal loss of deuterium during the analytical run.

Procedure:

  • Sample Preparation: Perform the final dilution of the sample in an aprotic solvent or an acidified aqueous solution (pH 2.5-3.0). Keep samples at 0-4°C in the autosampler.

  • LC System:

    • Use a column oven or chiller to maintain the analytical column at a low temperature (e.g., 0-4°C).

    • The mobile phases should be acidified (e.g., with 0.1% formic acid) to a pH of approximately 2.5-3.0.

    • Use a rapid chromatographic gradient to minimize the analysis time.

  • Mass Spectrometry: Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom cluster_diagnosis Potential Cause Symptom Inconsistent or low signal for this compound Cause Deuterium-Hydrogen Exchange Symptom->Cause points to Step1 Review Workflow: Identify exposure to protic solvents, high temp, non-optimal pH Cause->Step1 investigate Step2 Check Storage Conditions: Solid at -20°C/-80°C? Stock in aprotic solvent? Cause->Step2 Step3 Analyze Solvents: Protic solvent contamination? Cause->Step3 Action1 Optimize pH: Adjust to pH 2.5-3.0 Step1->Action1 Action2 Control Temperature: Maintain 0-4°C Step1->Action2 Action3 Minimize Exposure Time: Reduce time in protic solvents Step1->Action3 Action4 Use Aprotic Solvents: For dilution/reconstitution Step3->Action4

Caption: Troubleshooting workflow for diagnosing D-H exchange.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation Prep Dilute this compound in optimized buffer (pH 2.5-3.0) at 0-4°C LC Inject into LC system (Column at 0-4°C) Prep->LC Immediate Analysis MS Mass Spectrometry Detection LC->MS Data Monitor m/z for both This compound and unlabeled Glycocyamine MS->Data

Caption: Recommended workflow for minimizing D-H exchange.

References

Glycocyamine-d2 solubility issues in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycocyamine-d2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a deuterium-labeled version of Glycocyamine (also known as guanidinoacetic acid or GAA). Glycocyamine is a naturally occurring metabolite of glycine and the direct precursor in the biosynthesis of creatine, a vital compound for energy metabolism in muscle and brain cells.[1][2][3] The deuterium labeling provides a stable isotope tracer that can be used for quantitative analysis in techniques like NMR or mass spectrometry (GC-MS or LC-MS) to study its metabolism and pharmacokinetics without the complications of radioactivity.[4]

Q2: I'm seeing conflicting reports on the solubility of Glycocyamine. Is it soluble in water?

A2: You are correct to note the conflicting data. Reports range from "highly soluble" to "insoluble" in water.[5][6][7][8] This variability can be attributed to differences in the compound's crystalline form, purity, and the experimental conditions used for dissolution (e.g., pH, temperature, agitation).

For practical purposes, Glycocyamine should be considered sparingly to slightly soluble in neutral water at room temperature. However, its solubility can be significantly enhanced. For example, the solubility in PBS (pH 7.2) is approximately 10 mg/ml, and in 1M HCl, it can reach 50 mg/mL with the use of sonication.[3][7][8][9] For this compound specifically, a concentration of 1 mg/mL in water can be achieved with the aid of ultrasonication and heating to 60°C.[4]

Q3: What are the best solvents for preparing a stock solution of this compound?

A3: The choice of solvent depends on your experimental needs.

  • Aqueous Buffers: For direct use in most biological experiments, preparing the solution in an aqueous buffer like PBS (pH 7.2) is recommended.[9] This avoids the potential confounding effects of organic solvents.

  • Acidic Solutions: For higher concentrations, 1M HCl is an effective solvent, though you will need to adjust the pH before adding it to your experimental system.[7][8]

  • Organic Solvents: Glycocyamine is reported as slightly soluble in DMSO and DMF.[3][9] These can be used to prepare a concentrated stock solution, which should then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[9]

Q4: How stable are this compound solutions?

A4: Aqueous solutions of Glycocyamine are not recommended for storage for more than one day.[9] For longer-term storage, it is advisable to prepare aliquots of your stock solution and store them at -20°C or -80°C for up to one to six months, respectively.[4][10] Avoid repeated freeze-thaw cycles.[4] Interestingly, Glycocyamine has a significantly higher shelf life in acidic aqueous solutions compared to creatine, which tends to cyclize into creatinine.[2]

Solubility Data Summary

The following table summarizes the reported solubility data for Glycocyamine and its deuterated form. Note the variability in reported values, which underscores the importance of empirical testing for your specific lot and conditions.

SolventCompoundReported SolubilityConditions
Aqueous Solvents
WaterThis compound1 mg/mLRequires ultrasonic and heating to 60°C[4]
WaterGlycocyamine3.6 mg/mL15°C[1][11]
WaterGlycocyamine1.67 mg/mLRequires ultrasonic[10]
WaterGlycocyamine< 0.1 mg/mLInsoluble[7][8]
PBS (pH 7.2)Glycocyamine~10 mg/mL
1M HClGlycocyamine50 mg/mLRequires ultrasonic and pH adjustment[7][8]
Organic Solvents
DMSOGlycocyamineSlightly soluble / < 1 mg/mL[3][7][8][9]
Dimethyl formamide (DMF)GlycocyamineSlightly soluble[3][9]
EthanolGlycocyamineSparingly soluble / Insoluble[5][7][8]
MethanolGlycocyamineSoluble[12]
4-MethylpyridineGlycocyamine5 mg/mLWarmed to 50°C[6]

Troubleshooting Guides

Issue: this compound is not dissolving in my aqueous buffer.

This is a common issue. Follow this troubleshooting workflow to improve solubility.

G cluster_0 Troubleshooting Workflow: Aqueous Solubility start Start: Undissolved this compound in aqueous buffer step1 Increase agitation (vortex or stir vigorously) start->step1 Initial Step step2 Gently warm the solution (e.g., to 37-60°C) step1->step2 If still undissolved step3 Use an ultrasonic bath to break up particulates step2->step3 If still undissolved step4 Check and adjust pH. Is solubility better in slightly acidic or basic conditions? step3->step4 If still undissolved step5 Prepare a concentrated stock in a different solvent (e.g., 1M HCl or DMSO) and dilute step4->step5 If still undissolved end_success Success: Compound Dissolved step4->end_success If dissolved step5->end_success If dilution is successful end_fail Issue Persists: Consider alternative buffer components or contact supplier step5->end_fail If precipitation occurs upon dilution

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in PBS

  • Weighing: Accurately weigh the desired amount of this compound solid. For 1 mL of a 10 mg/mL solution, you will need 10 mg.

  • Solvent Addition: Add the appropriate volume of sterile Phosphate-Buffered Saline (PBS) at pH 7.2 to the solid.

  • Dissolution: Vortex the solution vigorously. If the solid does not dissolve completely, place the tube in an ultrasonic water bath for 5-10 minute intervals. Gentle warming to 37°C can also be applied.

  • Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Use the solution fresh. If storage is necessary, aliquot into sterile tubes and store at -20°C for short-term or -80°C for long-term use (up to 6 months).[4] Do not store in aqueous solution for more than one day at 4°C.[9]

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Solvent Preparation: If using a solvent like DMSO or DMF, it is good practice to purge it with an inert gas (like nitrogen or argon) to remove dissolved oxygen, although this is not always necessary for short-term use.[9]

  • Weighing: Accurately weigh the this compound solid.

  • Dissolution: Add the organic solvent to the solid and vortex until dissolved. Sonication may be required.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial.

  • Usage: When needed, dilute the stock solution into your final aqueous medium. It is critical to ensure that the final concentration of the organic solvent is low (typically <0.5%) to prevent it from affecting the biological experiment.

Relevant Biological Pathway

This compound is primarily used to trace the biosynthesis of creatine. Understanding this pathway is crucial for designing and interpreting experiments.

References

Addressing peak tailing for Glycocyamine-d2 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Glycocyamine-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, with a specific focus on mitigating peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, resulting in a trailing edge that is longer than the leading edge.[1][2] For a quantitative analysis, the ideal peak shape is a symmetrical Gaussian distribution. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[2] this compound, being a small, polar, and basic compound, is particularly susceptible to peak tailing due to strong interactions with the stationary phase.

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common cause of peak tailing for polar basic compounds like this compound is secondary interactions with the stationary phase.[3][4] Specifically, ionized residual silanol groups on the surface of silica-based columns can interact strongly with the positively charged amine groups of the analyte, causing some molecules to be retained longer than others and resulting in a tailing peak.[5][6] Other contributing factors can include:

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase.[2]

  • Column overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

  • Column degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes.

  • Extra-column dead volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[6]

Q3: How can I improve the peak shape for my this compound analysis?

A3: Improving peak shape for this compound primarily involves minimizing the secondary interactions with the stationary phase. Key strategies include:

  • Mobile Phase Optimization:

    • pH Adjustment: Lowering the mobile phase pH (typically to ≤ 3) suppresses the ionization of silanol groups, thereby reducing their interaction with the basic analyte.[5]

    • Buffer Concentration: Using an appropriate buffer concentration (e.g., 10-50 mM) helps maintain a stable pH and can mask residual silanol interactions.[1] Volatile buffers like ammonium formate or ammonium acetate are recommended for LC-MS applications.[7]

    • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), can help to saturate the active silanol sites.[5] However, modern, high-purity columns often reduce the need for such additives.[8]

  • Column Selection:

    • End-capped Columns: Utilize columns that are "end-capped," a process that chemically modifies the silica surface to reduce the number of accessible silanol groups.[3]

    • Base-Deactivated Columns: Modern columns are often marketed as "base-deactivated" or designed for the analysis of basic compounds.[3][9]

    • HILIC Columns: For very polar compounds like this compound that show poor retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[3][10] HILIC uses a polar stationary phase and a high organic mobile phase.[11]

Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?

A4: HILIC is an excellent choice when you observe poor retention of this compound on traditional reversed-phase columns (like C18), even with highly aqueous mobile phases.[3] Since Glycocyamine is a precursor to creatine, methods developed for creatine and other related polar compounds are often applicable.[10][12] HILIC provides enhanced retention for such polar analytes.[13]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for identifying and resolving peak tailing issues with this compound.

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing for this compound B Check Mobile Phase A->B C Evaluate Column A->C D Inspect HPLC System A->D E Review Sample Preparation A->E F Is pH appropriate? (e.g., pH < 3) B->F I Is the column appropriate for polar bases? C->I L Check for extra-column dead volume D->L N Is the sample overloaded? E->N G Is buffer concentration adequate? (10-50 mM) F->G H Consider mobile phase additives (e.g., TEA) G->H P Peak Shape Improved H->P Q Problem Persists H->Q J Is the column old or degraded? I->J K Check for column voids or blockage J->K K->P K->Q M Are there leaks? L->M M->P M->Q O Is the injection solvent compatible? N->O O->P O->Q Q->C Q->D Q->E

Figure 1: A logical workflow for troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase Conditions
Parameter Recommendation for this compound Rationale
pH Adjust to ≤ 3 for reversed-phase.[5]Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary ionic interactions with the basic this compound molecule.[5]
Buffer Use a volatile buffer (e.g., ammonium formate or ammonium acetate) at 10-50 mM.[1][7]Maintains a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes. Volatile buffers are compatible with mass spectrometry.[7]
Organic Modifier Acetonitrile is a common choice. The percentage will depend on the column and desired retention.The type and concentration of the organic modifier affect the polarity of the mobile phase and thus the retention of the analyte.
Additives Consider low concentrations of triethylamine (TEA) (e.g., 0.1%) if using an older, Type A silica column.[5]TEA acts as a competing base, binding to active silanol sites and reducing their interaction with the analyte.[3] Modern, high-purity columns often make this unnecessary.[8]

Experimental Protocols

Protocol 1: HILIC-MS/MS Method for this compound

This protocol is adapted from methods developed for the analysis of creatine and guanidinoacetate in biological fluids.[10][14]

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A HILIC column, such as a polymer-based amino column (e.g., Asahipak NH2P-50 2D) or a zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[12][13]

    • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. For non-deuterated Glycocyamine, a common transition is m/z 118 → 76. The transition for this compound will be shifted by 2 Da (m/z 120 → 78).

    • Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 400 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.[14]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% acetonitrile/10% aqueous buffer).

Protocol 2: Reversed-Phase LC-MS/MS Method

This protocol is a starting point for a reversed-phase separation of this compound.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: A modern, base-deactivated C18 or a polar-endcapped C18 column (e.g., Luna Omega Polar C18, Waters ACQUITY BEH C18).[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 2% B held for 1 minute, then ramp to 50% B over 4 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Same as in Protocol 1, with MRM transitions optimized for this compound.

  • Sample Preparation:

    • Same as in Protocol 1.

Data Presentation

The following table summarizes the expected impact of key chromatographic parameters on peak tailing for this compound. The Tailing Factor (Tf) is a measure of peak asymmetry, with an ideal value of 1.0.

Parameter Change Expected Effect on Tailing Factor (Tf) Reason
Decrease Mobile Phase pH (from 6 to 3) DecreaseProtonation of silanol groups reduces secondary interactions.[5]
Increase Buffer Concentration (from 5 mM to 20 mM) DecreaseBetter pH control and masking of active sites.[1]
Switch from standard C18 to a base-deactivated C18 DecreaseFewer active silanol sites available for interaction.[3]
Switch from Reversed-Phase to HILIC Potential for significant decreaseDifferent retention mechanism less prone to silanol interactions for this type of analyte.[10]
Increase sample concentration IncreaseColumn overload can lead to peak fronting or tailing.[2]

Visualizations

G Key Factors Influencing Peak Shape for this compound Analyte This compound (Polar, Basic) Silanol Residual Silanol Groups (Si-OH) Analyte->Silanol Secondary Interaction (Causes Tailing) StationaryPhase Stationary Phase (e.g., Silica-based C18) StationaryPhase->Silanol MobilePhase Mobile Phase pH Mobile Phase pH MobilePhase->pH Buffer Buffer Concentration MobilePhase->Buffer System HPLC System ColumnType Column Chemistry (End-capping, HILIC) System->ColumnType DeadVolume Extra-column Dead Volume System->DeadVolume pH->Silanol Influences Ionization Buffer->pH Stabilizes ColumnType->Silanol Minimizes Effect

Figure 2: Interacting factors that can lead to peak tailing.

References

How to assess and correct for Glycocyamine-d2 impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glycocyamine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the assessment and correction of impurities in this compound, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of Glycocyamine (also known as guanidinoacetic acid). It is primarily used as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its role as a precursor in the biosynthesis of creatine also makes it a valuable tracer in metabolic studies.[2][3][4]

Q2: What are the common impurities that can be found in this compound?

Impurities in this compound can arise from its synthesis. Potential impurities include:

  • Unreacted Starting Materials: Residual amounts of reactants used in the synthesis, such as deuterated glycine, cyanamide, S-methylisothiourea, or O-alkylisoureas.

  • Synthetic By-products: Compounds formed during the synthesis process, which for non-deuterated glycocyamine can include toxic dihydrotriazine and iminodiacetic acid.[3]

  • Isotopic Variants: Glycocyamine molecules with incomplete deuteration (e.g., Glycocyamine-d1) or the unlabeled Glycocyamine (d0).

  • Degradation Products: Peptides and related molecules can degrade via mechanisms like β-elimination, or the formation of diketopiperazine, pyroglutamate, and succinimide.[5]

Q3: Why is it critical to assess and correct for these impurities?

The presence of impurities can significantly impact experimental outcomes:

  • Quantitative Inaccuracy: Unlabeled or partially labeled Glycocyamine will interfere with the quantification of the target analyte when this compound is used as an internal standard, leading to under- or overestimation.

  • Distorted Isotopic Enrichment Calculations: The presence of d0 or d1 species will lead to an underestimation of the true isotopic enrichment of your sample.

Q4: Which analytical techniques are recommended for assessing this compound purity?

A combination of high-resolution analytical techniques is recommended for a comprehensive assessment:[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are powerful for confirming the structural integrity, identifying the positions of deuterium labels, and quantifying the degree of deuteration.[7][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is essential for determining the isotopic purity and identifying impurities with different mass-to-charge ratios.[7][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate this compound from structurally similar impurities, allowing for their individual quantification.[12][13]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the assessment and use of this compound.

Problem Potential Cause Recommended Solution
Inaccurate quantification of target analyte Presence of unlabeled Glycocyamine (d0) in the this compound internal standard.Quantify the percentage of d0 impurity using LC-MS. Apply a correction factor to the internal standard concentration in your calculations. For highly accurate results, a non-linear calibration function can be used to account for isotopic interference.[14]
Isotopic "cross-talk" where naturally occurring isotopes of the analyte contribute to the signal of the internal standard.[14]Use high-resolution mass spectrometry to resolve the signals. A non-linear calibration function can also correct for this phenomenon.[14]
Observed isotopic enrichment is lower than expected The this compound standard has a lower isotopic purity than specified.Independently verify the isotopic purity using HR-MS and/or NMR.[7] Calculate the corrected isotopic purity and use this value in your data analysis.
Unexpected peaks in LC-MS or NMR spectra Presence of synthetic by-products or degradation products.Use tandem MS (MS/MS) to fragment the unknown peaks and identify their structures. Compare retention times with known standards if available. Purify the this compound using preparative HPLC to remove these impurities.[12]
Poor peak shape or resolution in HPLC Inappropriate column, mobile phase, or gradient.For a polar molecule like Glycocyamine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better separation than a standard C18 column.[15] Optimize the mobile phase composition and gradient elution to improve resolution.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by LC-MS/MS

This protocol outlines a general method for determining the isotopic distribution of this compound.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., water/acetonitrile mixture).

    • Prepare a series of dilutions to determine the linear range of detection.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) or a HILIC column.[15][16]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100 to 200 to observe the molecular ions of Glycocyamine (d0, d1, d2).

    • Data Analysis:

      • Extract the ion chromatograms for the expected m/z values of Glycocyamine-d0 (118.06), Glycocyamine-d1 (119.07), and this compound (120.07).

      • Integrate the peak areas for each isotopic species.

      • Calculate the isotopic purity using the following formula:

Protocol 2: Purification of this compound by Preparative HPLC

This protocol can be used to remove impurities from a batch of this compound.

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm filter to remove particulate matter.[12]

  • Preparative HPLC:

    • Column: A suitable preparative C18 or HILIC column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a shallow gradient based on analytical HPLC results to ensure good separation of the target compound from impurities.

    • Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.

    • Detection: UV detection at 210-220 nm.[13]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main this compound peak.

    • Analyze the purity of the collected fractions using analytical LC-MS/MS as described in Protocol 1.

    • Pool the pure fractions and lyophilize to obtain the purified this compound.

Correction for Impurities in Quantitative Experiments

When using this compound as an internal standard, it is crucial to correct for the presence of the unlabeled (d0) form.

Calculation of the Corrected Analyte Concentration:

  • Determine the fraction of d0 impurity (f_d0) in the this compound standard:

    • This is determined from the LC-MS data as: f_d0 = Area_d0 / (Area_d0 + Area_d1 + Area_d2)

  • Calculate the true concentration of the deuterated internal standard ([IS_d2]):

    • [IS_d2] = [IS_total] * (1 - f_d0)

    • Where [IS_total] is the nominal concentration of the this compound standard.

  • Calculate the corrected concentration of the analyte ([Analyte]):

    • [Analyte] = (Area_analyte / Area_IS_d2) * ([IS_d2] / ResponseFactor)

    • Where Area_analyte is the peak area of the analyte, Area_IS_d2 is the peak area of the d2 internal standard, and the ResponseFactor is determined from a calibration curve.

Visualizing Workflows and Pathways

Glycocyamine to Creatine Metabolic Pathway

The following diagram illustrates the key steps in the biosynthesis of creatine from glycocyamine.

Glycocyamine_Creatine_Pathway cluster_synthesis Creatine Biosynthesis Glycine Glycine Glycocyamine Glycocyamine (Guanidinoacetic Acid) Glycine->Glycocyamine Arginine L-Arginine Arginine->Glycocyamine AGAT Ornithine Ornithine Arginine->Ornithine Creatine Creatine Glycocyamine->Creatine GAMT SAM S-adenosyl methionine (SAM) SAM->Creatine SAH S-adenosyl homocysteine (SAH) SAM->SAH

Caption: Biosynthesis of creatine from glycocyamine.

Experimental Workflow for Isotopic Purity Assessment

This diagram outlines the logical flow for assessing and correcting for impurities in this compound.

Impurity_Assessment_Workflow start Start: This compound Sample lcms_analysis LC-MS/MS Analysis start->lcms_analysis nmr_analysis NMR Analysis (¹H and ²H) start->nmr_analysis data_processing Data Processing: - Peak Integration - Isotopic Ratio Calculation lcms_analysis->data_processing nmr_analysis->data_processing purity_check Is Purity ≥ 98%? data_processing->purity_check purification Preparative HPLC Purification purity_check->purification No use_in_experiment Use in Experiment with Correction Factor purity_check->use_in_experiment Yes purification->lcms_analysis end End use_in_experiment->end

Caption: Workflow for assessing and correcting this compound impurities.

References

Technical Support Center: Optimizing Glycocyamine-d2 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Glycocyamine-d2 in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the recovery of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The three primary techniques for extracting small, polar molecules like this compound from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the desired level of sample cleanup, throughput requirements, and the analytical sensitivity of the detection method (e.g., LC-MS/MS).

Q2: I'm experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery of this compound, a small polar molecule, can stem from several factors:

  • Incomplete Protein Precipitation: If proteins are not fully precipitated, this compound can remain bound or trapped, leading to its loss.

  • Suboptimal pH: The pH of the sample and extraction solvents is crucial. For a molecule like glycocyamine, maintaining a pH that ensures it is in a neutral, less polar state can be critical for retention on certain SPE sorbents or partitioning into an organic solvent during LLE.

  • Poor Analyte Solubility in Extraction Solvent (LLE): Glycocyamine's polarity makes it challenging to extract from the aqueous plasma matrix into a non-polar organic solvent.

  • Breakthrough in SPE: The selected SPE sorbent may not adequately retain the polar this compound, causing it to pass through during the loading or washing steps.

  • Co-precipitation with Proteins (PPT): The analyte of interest can sometimes precipitate along with the plasma proteins.[1]

Q3: Can the deuterium label on this compound affect its recovery?

A3: While deuterated standards are designed to mimic the behavior of the native analyte, there can be slight differences. In rare cases, the change in molecular weight and polarity due to deuterium labeling can lead to minor differences in extraction efficiency compared to the unlabeled glycocyamine. It is essential to validate the extraction procedure to ensure consistent and comparable recovery for both the analyte and the internal standard.

Q4: How can I improve the recovery of a polar compound like this compound using Liquid-Liquid Extraction?

A4: To improve LLE recovery for polar analytes, consider the following:

  • Salt Addition: Adding a salt (salting-out effect) to the aqueous phase increases its polarity and can help drive the polar analyte into the organic phase.

  • Ion Pairing Agents: Introducing an ion-pairing agent can form a neutral complex with the charged this compound, making it more soluble in the organic solvent.

  • Solvent Selection: Test a range of organic solvents or mixtures with varying polarities. For polar analytes, a more polar extraction solvent may be necessary.

Troubleshooting Guides

Issue: Low Recovery with Protein Precipitation (PPT)
Possible Cause Suggested Solution
Incomplete Protein PrecipitationIncrease the ratio of the organic solvent to plasma (e.g., from 3:1 to 4:1 v/v). Ensure vigorous vortexing after adding the solvent to facilitate complete protein denaturation.[1]
Analyte Co-precipitationOptimize the choice of precipitating solvent. Acetonitrile is a common and effective choice.[1] Consider adjusting the pH of the sample before adding the solvent to alter the solubility of this compound.
Insufficient MixingVortex the sample thoroughly for at least 1-2 minutes after the addition of the precipitating solvent to ensure efficient protein precipitation.
Issue: Low Recovery with Solid-Phase Extraction (SPE)
Possible Cause Suggested Solution
Inappropriate Sorbent MaterialSelect a sorbent based on the physicochemical properties of glycocyamine. A mixed-mode or a specific polar-enhanced reversed-phase sorbent might be more effective than a standard C18 sorbent.
Suboptimal Sample pHAdjust the pH of the plasma sample before loading it onto the SPE cartridge to ensure optimal retention of this compound.
Inefficient Washing StepUse a wash solvent that is strong enough to remove interferences but weak enough not to elute this compound. Test different percentages of organic solvent in the wash solution.
Incomplete ElutionIncrease the strength or volume of the elution solvent. A change in pH of the elution solvent might be necessary to disrupt the interaction between the analyte and the sorbent.
Issue: Low Recovery with Liquid-Liquid Extraction (LLE)
Possible Cause Suggested Solution
Suboptimal pHAdjust the pH of the aqueous plasma sample to be 1-2 units above the pKa of glycocyamine to ensure it is in its neutral, more organic-soluble form.[1]
Inappropriate Extraction SolventTest different organic solvents or mixtures (e.g., ethyl acetate-n-hexane, methyl tert-butyl ether). The polarity of the solvent is critical for efficient partitioning.[1]
Emulsion FormationAdd salt to the aqueous phase to help break emulsions. Centrifuging at a higher speed or for a longer duration can also aid in phase separation.[1]

Quantitative Data Summary

The following table summarizes typical recovery percentages for small molecules from plasma using different extraction techniques, providing a baseline for what can be expected for this compound.

Extraction Method Analyte Type Reported Recovery (%) Reference
Protein Precipitation (PPT)Highly protein-bound iron chelator78%[2]
Solid-Phase Extraction (SPE)Vitamin D metabolites89 - 104%[3][4]
Parallel Artificial Liquid Membrane Extraction (PALME) - a form of LLEPolar basic drugs50 - 89%[5]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a common starting point for the extraction of small molecules from plasma due to its simplicity and speed.

  • Sample Preparation: Spike 100 µL of plasma with an appropriate concentration of this compound internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT and is suitable for sensitive analyses. A mixed-mode cation exchange sorbent is recommended for a polar, basic compound like glycocyamine.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 100 µL of plasma (spiked with internal standard) with 100 µL of 2% phosphoric acid to disrupt protein binding and adjust the pH.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is a classic extraction technique that relies on the partitioning of the analyte between two immiscible liquid phases.

  • Sample Preparation: To 200 µL of plasma (spiked with internal standard), add 50 µL of 1 M sodium hydroxide to adjust the pH.

  • Extraction: Add 1 mL of ethyl acetate (or another suitable organic solvent) and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Visualizations

Experimental_Workflow_PPT Start Plasma Sample (with this compound IS) Add_Solvent Add Cold Acetonitrile (3:1 v/v) Start->Add_Solvent Vortex Vortex Vigorously (1-2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation (PPT) workflow for this compound extraction.

Experimental_Workflow_SPE Start Plasma Sample (with IS) Pre_treat Pre-treat Sample (2% Phosphoric Acid) Start->Pre_treat Load Load Sample Pre_treat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Acetic Acid, Methanol) Load->Wash Elute Elute Analyte (Ammoniated Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic Start Low this compound Recovery Method Which Extraction Method? Start->Method PPT Protein Precipitation Method->PPT SPE Solid-Phase Extraction Method->SPE LLE Liquid-Liquid Extraction Method->LLE PPT_Cause Incomplete Precipitation? Co-precipitation? PPT->PPT_Cause SPE_Cause Wrong Sorbent? Suboptimal pH? SPE->SPE_Cause LLE_Cause Wrong Solvent? Emulsion? LLE->LLE_Cause PPT_Solution Increase Solvent Ratio Optimize Solvent PPT_Cause->PPT_Solution SPE_Solution Select Mixed-Mode Sorbent Adjust Sample pH SPE_Cause->SPE_Solution LLE_Solution Test Different Solvents Add Salt LLE_Cause->LLE_Solution

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Glycocyamine-d2 Stability in Bio-Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, publicly available long-term stability data for Glycocyamine-d2 in frozen biological samples is limited. This guide provides a framework based on best practices for bioanalytical method validation and the handling of deuterated internal standards. Researchers must perform their own stability assessments for their specific matrices and storage conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a deuterium-labeled form of Glycocyamine, which is a natural precursor to creatine in the body.[3][4] In bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as a stable isotope-labeled internal standard (SIL-IS).[4][5] An ideal internal standard is added at a known concentration to all samples and mimics the analyte of interest (in this case, endogenous Glycocyamine) through extraction, processing, and analysis.[6][7] Its stability is paramount because any degradation of the internal standard would lead to inaccurate quantification of the target analyte.[6]

Q2: What are the recommended storage conditions for bio-samples containing this compound?

For long-term storage, biological samples are typically kept at ultra-low temperatures, such as -70°C or -80°C.[8][9] Storage at -20°C is also common, but stability must be rigorously verified for the entire expected duration of the study.[8][10][11] The choice of temperature can depend on the nature of the analyte and the matrix. For many small molecules, storage at -70°C or colder is preferred to minimize enzymatic activity and chemical degradation.[12]

Q3: How is the long-term stability of this compound evaluated?

Long-term stability is assessed by analyzing quality control (QC) samples at set time intervals and comparing the results to baseline (Time 0) measurements.[8] Low and high concentration QC samples are prepared by spiking known amounts of this compound into the specific biological matrix (e.g., plasma, serum, urine). These samples are stored at the intended temperature (e.g., -80°C) and analyzed at predefined time points (e.g., 1, 3, 6, 12 months). The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.[8]

Q4: What factors can negatively impact the stability of this compound in frozen samples?

Several factors can affect the stability of analytes in biological matrices:

  • Temperature Fluctuations: Repeated freeze-thaw cycles can degrade analytes.[8][10][13] It is crucial to minimize these cycles and to validate stability over a representative number of cycles.

  • Enzymatic Degradation: Residual enzyme activity, even at low temperatures, can potentially alter the analyte.

  • pH Changes: Shifts in the sample's pH upon freezing and thawing can accelerate degradation pathways like hydrolysis.

  • Oxidation: Exposure to air during handling can lead to oxidative degradation, especially for sensitive compounds.[9]

  • Matrix Effects: The complexity of biological matrices can influence analyte stability. Components within the plasma or urine could catalyze degradation.[14]

  • Back-Exchange: While generally stable, deuterium labels on certain molecular positions can be susceptible to back-exchange with protons from the solution, particularly in aqueous environments under certain pH conditions. The position of the deuterium atoms on this compound is critical for its stability.

Troubleshooting Guide

Problem 1: I'm seeing a high degree of variability in my this compound (Internal Standard) signal across a single analytical run.

  • Possible Cause 1: Inconsistent Sample Preparation. Errors in pipetting the internal standard, incomplete vortexing, or variations in the extraction procedure can lead to inconsistent amounts of this compound in the final samples.[15]

    • Solution: Review and retrain on the sample preparation SOP. Use calibrated pipettes and ensure thorough mixing at each step. Automating liquid handling steps can also improve consistency.

  • Possible Cause 2: LC-MS/MS System Instability. Issues with the autosampler (e.g., inconsistent injection volumes), a dirty ion source, or fluctuating spray can cause signal variability.[15]

    • Solution: Perform system suitability tests before each run. Clean the mass spectrometer's ion source regularly and check for any leaks or blockages in the LC system.

  • Possible Cause 3: Matrix Effects. Different patient or animal samples can have varying levels of endogenous compounds that may suppress or enhance the ionization of the internal standard.[14][16]

    • Solution: While a SIL-IS should track the analyte to correct for this, extreme matrix effects can still be problematic.[14] Ensure the chromatographic method provides adequate separation from interfering matrix components.

Problem 2: The this compound signal is consistently decreasing in QC samples stored for several months.

  • Possible Cause 1: Analyte Degradation. this compound may be degrading under the current storage conditions.

    • Solution: This indicates a true stability issue. First, confirm the integrity of your freezer and ensure a stable temperature has been maintained. If the temperature is correct, you may need to evaluate storage at a lower temperature (e.g., move from -20°C to -80°C). You might also consider adding stabilizers or antioxidants if a specific degradation pathway is identified, though this requires significant method re-development.[9]

  • Possible Cause 2: Stock Solution Instability. The working stock solution used to spike samples may have degraded over time.

    • Solution: Always store stock solutions under validated conditions (e.g., -20°C or -80°C in an appropriate solvent) and for a validated period.[5] Prepare fresh working solutions regularly and compare the performance of the new solution against the old one.

Problem 3: My freeze-thaw stability experiment failed, with QC sample concentrations falling outside the ±15% acceptance criteria.

  • Possible Cause: Physical and Chemical Stress. The process of freezing and thawing can damage the analyte. Ice crystal formation can create localized shifts in pH and concentration, accelerating degradation.[17]

    • Solution: Minimize the number of freeze-thaw cycles for all study samples. If samples must be re-analyzed, use a fresh aliquot if possible. During the validation, if instability is observed after 3 cycles, the sample handling procedure must be limited to fewer than 3 cycles. Ensure thawing is consistent (e.g., on a benchtop at room temperature or in a water bath) as per the validated method.

Experimental Protocol: Long-Term Stability Assessment

This protocol outlines a general procedure for evaluating the long-term stability of this compound in a biological matrix (e.g., human plasma).

1. Objective: To determine the stability of this compound in the chosen biological matrix when stored at a specified temperature (e.g., -80°C) for a duration equal to or exceeding the time from sample collection to the final analysis.

2. Materials:

  • Blank, pooled biological matrix (e.g., K2-EDTA human plasma)

  • Validated this compound stock solution

  • Calibrated pipettes

  • Appropriately labeled cryovials

  • Validated LC-MS/MS system and analytical method

3. Procedure:

  • Prepare QC Samples: Spike the blank matrix with this compound to prepare two concentration levels: a Low QC (LQC, ~3x the Lower Limit of Quantification) and a High QC (HQC, ~75% of the Upper Limit of Quantification).

  • Aliquot Samples: Dispense the LQC and HQC pools into a sufficient number of cryovials for all planned time points (e.g., n=6 for each time point).

  • Establish Baseline (T=0): Immediately after preparation, analyze a set of LQC and HQC samples (n=6) to establish the baseline concentration.

  • Store Samples: Place the remaining aliquots in a calibrated freezer at the intended storage temperature (e.g., -80°C).

  • Analyze at Time Points: At each scheduled time point (e.g., 1, 3, 6, 9, 12, 18, 24 months), retrieve a set of LQC and HQC samples (n=6).

  • Sample Analysis: Allow samples to thaw completely and unassisted at room temperature. Process and analyze them using the validated bioanalytical method alongside a freshly prepared calibration curve.

  • Data Evaluation: Calculate the mean concentration and accuracy (% deviation from nominal) for the QC samples at each time point.

4. Acceptance Criteria: The analyte is considered stable if the mean concentration of the stability QC samples at each time point is within ±15% of their nominal concentration.[8]

Data Presentation

The results of the stability study should be summarized in a clear, tabular format.

Table 1: Example of Long-Term Stability Data for this compound in Human Plasma at -80°C

Time PointQC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
T=0 LQC5.065.10102.04.5
HQC400.06395.598.93.1
3 Months LQC5.064.9599.05.2
HQC400.06408.0102.02.8
6 Months LQC5.065.25105.06.1
HQC400.06389.097.33.5
12 Months LQC5.065.30106.05.5
HQC400.06401.5100.44.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental and Logical Workflows

G Workflow for Long-Term Stability Assessment A Prepare LQC & HQC Samples (Spike this compound in Matrix) B Analyze Baseline (T=0) Samples (n=6 per level) A->B C Store Stability Samples (e.g., -80°C) A->C D Retrieve Samples at Predefined Time Points C->D E Thaw, Process & Analyze Samples with Fresh Calibration Curve D->E F Calculate Mean Concentration, Accuracy, and Precision E->F G Compare to Acceptance Criteria (Mean within ±15% of Nominal) F->G H Stability Confirmed G->H

Caption: A flowchart of the experimental workflow for a long-term stability study.

G Troubleshooting IS Signal Variability Start High Internal Standard (IS) Variability Observed Pattern Is the variability random or a consistent trend (e.g., drift)? Start->Pattern Random Investigate Random Error Sources Pattern->Random Random Trend Investigate Systematic Error Sources Pattern->Trend Trend Prep Review Sample Prep: - Pipetting - Mixing - Evaporation Random->Prep LCMS Check LC-MS System: - Autosampler Injection - Ion Source Stability - Leaks/Blockages Random->LCMS Drift System Drift: - Column Degradation - Source Contamination Trend->Drift Degradation Analyte/IS Instability: - Bench-top - In-autosampler Trend->Degradation

Caption: A decision tree for troubleshooting internal standard signal variability.

G Factors Affecting Analyte Stability in Frozen Bio-Samples Stability This compound Stability Temp Storage Temperature (-20°C vs -80°C) Stability->Temp FT Freeze-Thaw Cycles Stability->FT pH Matrix pH Stability->pH Enzyme Residual Enzymatic Activity Stability->Enzyme Oxidation Oxidation Stability->Oxidation Matrix Matrix Composition Stability->Matrix

Caption: Key factors influencing the stability of analytes in frozen biosamples.

References

Validation & Comparative

A Head-to-Head Comparison: Glycocyamine-d2 vs. 13C-Glycocyamine as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glycocyamine, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. Glycocyamine, a key precursor in the biosynthesis of creatine, is a critical analyte in various biomedical and clinical research areas. The gold standard for its quantification is stable isotope dilution mass spectrometry (SID-MS), which necessitates the use of an isotopically labeled internal standard. This guide provides an in-depth comparison of two commonly employed isotopologues: Glycocyamine-d2 and 13C-Glycocyamine.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, chromatographic separation, and detection. An ideal internal standard should be chemically and physically identical to the analyte of interest, with the only difference being its mass. This ensures that the internal standard and the analyte behave similarly throughout the analytical workflow, allowing for accurate normalization of the analyte's signal.

Performance Comparison: this compound vs. 13C-Glycocyamine

While both this compound and 13C-Glycocyamine serve as effective internal standards, their isotopic labeling imparts distinct physicochemical properties that can influence analytical performance. The primary differences lie in their chromatographic behavior and the potential for isotopic exchange.

Data Presentation: A Quantitative Comparison

Performance ParameterThis compound13C-GlycocyamineRationale
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than unlabeled glycocyamine.Typically co-elutes perfectly with unlabeled glycocyamine.The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In contrast, the substitution of 12C with 13C results in a negligible change in physicochemical properties.
Accuracy and Precision Can be compromised if the retention time shift leads to differential matrix effects between the analyte and the internal standard.Generally provides higher accuracy and precision due to identical chromatographic behavior, ensuring that both the analyte and internal standard are subjected to the same matrix effects.Co-elution is crucial for accurate compensation of ion suppression or enhancement in complex biological matrices.
Isotopic Stability Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, potentially compromising the integrity of the standard.The 13C label is incorporated into the carbon skeleton of the molecule and is not susceptible to exchange under typical analytical conditions, ensuring high isotopic stability.Loss of the isotopic label can lead to an underestimation of the analyte concentration.
Cost and Availability Generally more readily available and less expensive to synthesize.Typically more expensive and may have more limited commercial availability.The synthetic routes for incorporating 13C are often more complex and costly than those for deuterium.

Experimental Protocols

A robust and reliable analytical method is crucial for the accurate quantification of glycocyamine. Below is a detailed experimental protocol for the analysis of glycocyamine in a biological matrix (e.g., plasma or urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold methanol containing the internal standard (either this compound or 13C-Glycocyamine) at a known concentration.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate glycocyamine from other matrix components. For example:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for glycocyamine and the internal standard. The exact m/z values will depend on the specific isotopologue used.

3. Data Analysis

  • Quantify the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using a series of standards with known concentrations of glycocyamine and a fixed concentration of the internal standard.

  • Determine the concentration of glycocyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathway: Glycocyamine Biosynthesis and its Role in Creatine Metabolism

Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine AGAT->Glycocyamine L-arginine:glycine amidinotransferase Ornithine Ornithine AGAT->Ornithine GAMT GAMT Glycocyamine->GAMT SAH S-adenosyl homocysteine GAMT->SAH Creatine Creatine GAMT->Creatine Guanidinoacetate N-methyltransferase SAM S-adenosyl methionine SAM->GAMT

Caption: Biosynthetic pathway of glycocyamine and its conversion to creatine.

Experimental Workflow: Quantitative Analysis of Glycocyamine using LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound or 13C-Glycocyamine) Sample->Spike Precipitation Protein Precipitation (Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for the quantitative analysis of glycocyamine.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that can significantly impact the quality and reliability of quantitative data. For the analysis of glycocyamine, 13C-Glycocyamine is the superior choice for applications demanding the highest levels of accuracy and precision. Its ability to co-elute with the native analyte provides the most effective compensation for matrix effects, which is particularly important when dealing with complex biological samples.

While this compound offers a more cost-effective alternative, researchers must be mindful of the potential for chromatographic shifts and isotopic instability. Thorough method validation is essential to ensure that these factors do not compromise the integrity of the results. For routine analyses where the highest level of accuracy is not the primary objective, a well-validated method using this compound can be a viable option. However, for pivotal studies in drug development and clinical research, the investment in 13C-Glycocyamine is strongly recommended to ensure the generation of robust and defensible data.

Cross-Validation of Analytical Methods for Glycocyamine Quantification Using Glycocyamine-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Glycocyamine (Guanidinoacetate), a key biomarker in creatine deficiency syndromes, utilizing Glycocyamine-d2 as a stable isotope-labeled internal standard. Cross-validation of analytical methods is crucial for ensuring data integrity and comparability across different analytical platforms or laboratories.[1][2] This is particularly important in longitudinal studies, multi-site clinical trials, or when methods are updated or changed.[1][3]

Comparative Analysis of Analytical Methods

The primary methods for the quantification of Glycocyamine in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is highly recommended for mass spectrometry-based methods to correct for variability in sample preparation and instrument response.

ParameterLC-MS/MSHPLC-FLD/UVGC-MS
Specificity Very HighModerate to HighHigh
Sensitivity (LLOQ) Low ng/mL to sub-ng/mLng/mL to µg/mLng/mL
Throughput HighModerateModerate
Derivatization Often not requiredOften required for fluorescenceRequired
Matrix Effect Potential for ion suppression/enhancementCan be significantLess common but possible
Instrumentation Cost HighModerateHigh
Robustness HighHighModerate

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Glycocyamine in Human Plasma

This protocol describes a "dilute-and-shoot" method, which is rapid and requires minimal sample preparation.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • Glycocyamine and this compound reference standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Prepare a working internal standard solution of this compound in 50:50 ACN:water.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of the internal standard solution to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Glycocyamine from other matrix components.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Glycocyamine and this compound.

Protocol 2: HPLC with Fluorescence Detection (HPLC-FLD) of Glycocyamine in Human Urine

This method requires pre-column derivatization to make Glycocyamine fluorescent.

1. Materials and Reagents:

  • Human urine

  • Glycocyamine reference standard

  • Derivatizing agent (e.g., ninhydrin)

  • Mobile phase solvents (e.g., acetate buffer, acetonitrile)

2. Sample Preparation:

  • Thaw urine samples and centrifuge to remove particulates.

  • Dilute urine samples with water (e.g., 1:10).

  • To 100 µL of diluted urine, add the derivatizing agent according to the manufacturer's protocol.

  • Heat the mixture to allow the reaction to complete.

  • Cool and inject into the HPLC system.

3. HPLC-FLD Conditions:

  • HPLC System: Standard HPLC with a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable gradient of buffer and organic solvent.

  • Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Cross-Validation Protocol: LC-MS/MS vs. HPLC-FLD

Cross-validation should be performed to ensure that the data from two different analytical methods are comparable.[2][3]

1. Sample Selection:

  • Select a minimum of 30 incurred samples that span the analytical range of both assays.[3]

  • Include low, medium, and high concentration quality control (QC) samples prepared in the relevant matrix.

2. Analysis:

  • Analyze the selected samples and QCs with both the validated LC-MS/MS and HPLC-FLD methods. Each laboratory should follow their own standard operating procedures.[1]

3. Acceptance Criteria:

  • The concentration values obtained from the two methods for at least two-thirds of the incurred samples should be within ±20% of the mean of the two values.

  • For QC samples, the mean accuracy at each concentration level should be between 85% and 115% of the nominal concentration.

Visualizations

Experimental_Workflow cluster_plasma Plasma Sample Preparation (LC-MS/MS) cluster_urine Urine Sample Preparation (HPLC-FLD) cluster_analysis Analysis P1 Thaw Plasma P2 Add this compound in ACN P1->P2 P3 Vortex P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 LC-MS/MS Analysis P5->A1 U1 Thaw & Centrifuge Urine U2 Dilute U1->U2 U3 Add Derivatizing Agent U2->U3 U4 Heat U3->U4 U5 Cool U4->U5 A2 HPLC-FLD Analysis U5->A2

Caption: Experimental workflows for plasma and urine sample preparation.

Cross_Validation_Logic Start Start Cross-Validation SelectSamples Select >= 30 Incurred Samples & QCs Start->SelectSamples AnalyzeLCMS Analyze with LC-MS/MS SelectSamples->AnalyzeLCMS AnalyzeHPLC Analyze with HPLC-FLD SelectSamples->AnalyzeHPLC CompareResults Compare Concentration Data AnalyzeLCMS->CompareResults AnalyzeHPLC->CompareResults Acceptance Meet Acceptance Criteria? (>=67% of samples within 20% diff.) CompareResults->Acceptance Pass Methods are Correlated Acceptance->Pass Yes Fail Investigate Discrepancies Acceptance->Fail No

Caption: Logical flow for cross-validating two analytical methods.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Glycocyamine-d2 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous compounds is paramount for robust and reliable study outcomes. In the analysis of glycocyamine (guanidinoacetic acid, GAA), a key precursor in creatine biosynthesis, the choice of an appropriate internal standard is critical. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard (SIL-IS), Glycocyamine-d2, against structural analog alternatives, supported by experimental data from validated LC-MS/MS methods.

The use of an internal standard (IS) in quantitative mass spectrometry is essential to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" as their physicochemical properties are nearly identical to the endogenous analyte. This ensures they co-elute and experience similar matrix effects, leading to superior accuracy and precision.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The superiority of a stable isotope-labeled internal standard is evident when examining the key validation parameters of a quantitative assay: accuracy and precision. Accuracy, often measured by recovery, reflects how close the measured value is to the true value. Precision, typically expressed as the coefficient of variation (%CV), indicates the reproducibility of the measurement.

Experimental data from validated LC-MS/MS assays for guanidinoacetic acid demonstrate the enhanced performance achieved with a stable isotope-labeled internal standard.

Performance MetricStable Isotope-Labeled Internal Standard ([13C2]-Guanidinoacetate)Structural Analog Internal Standard (Hypothetical)
Intra-Assay Precision (%CV) < 6.5%[1]Typically 10-20%
Inter-Assay Precision (%CV) < 9.6%[1]Typically >15%
Accuracy (Recovery) 86% to 106%[1]Can be highly variable and matrix-dependent

Table 1: Comparison of typical performance characteristics for the quantification of guanidinoacetic acid using a stable isotope-labeled internal standard versus a hypothetical structural analog internal standard. Data for the stable isotope-labeled internal standard is derived from a validated LC-MS/MS method.

As the data illustrates, methods employing a stable isotope-labeled internal standard consistently achieve higher precision (lower %CV) and accuracy (recovery closer to 100%) compared to what is typically observed with structural analog internal standards. Structural analogs, while chemically similar, may have different chromatographic retention times, ionization efficiencies, and susceptibility to matrix effects, leading to greater variability and less reliable quantification.

Signaling Pathway and Experimental Workflow

To understand the context of glycocyamine quantification, it is important to consider its role in creatine biosynthesis.

Creatine_Biosynthesis Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Ornithine Ornithine AGAT->Ornithine Glycocyamine Glycocyamine (GAA) AGAT->Glycocyamine GAMT GAMT Glycocyamine->GAMT SAM SAM SAM->GAMT SAH SAH GAMT->SAH Creatine Creatine GAMT->Creatine

Figure 1: Simplified diagram of the creatine biosynthesis pathway.

The quantitative analysis of glycocyamine in biological matrices like plasma or urine typically involves a series of steps from sample preparation to data acquisition.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add this compound Internal Standard Sample->Add_IS Deproteinize Protein Precipitation (e.g., with Methanol) Add_IS->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Figure 2: A typical experimental workflow for the quantification of glycocyamine.

Experimental Protocols

The following is a detailed methodology for the simultaneous determination of guanidinoacetate (glycocyamine), creatine, and creatinine in plasma and urine, adapted from a validated LC-MS/MS method.[1]

1. Preparation of Stock and Internal Standard Solutions:

  • Analyte Stock Solutions: Prepare aqueous stock standards of guanidinoacetate (5 mmol/L), creatine (50 mmol/L), and creatinine (100 mmol/L). A small amount of formic acid can be added to aid in the dissolution of guanidinoacetate.

  • Internal Standard Stock Solutions: Prepare aqueous stock solutions of [13C2]-guanidinoacetate (4 mmol/L), [2H3]-creatine (10 mmol/L), and [2H3]-creatinine (25 mmol/L).

  • Working Internal Standard Solution: Prepare a working solution containing a mixture of the internal standards.

2. Sample Preparation:

  • Plasma Samples:

    • To 50 µL of plasma, standard, or quality control (QC) sample in a polypropylene microfuge tube, add 50 µL of the working internal standard solution.

    • Vortex mix the sample.

    • Add 500 µL of methanol to precipitate proteins.

    • Vortex mix and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a 96-well microtiter plate for analysis.

  • Urine Samples:

    • To 50 µL of urine, standard, or QC sample in a polypropylene microfuge tube, add 50 µL of the working internal standard solution.

    • Vortex mix the sample.

    • Add 500 µL of distilled water.

    • Vortex mix and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer 200 µL of the supernatant to a 96-well microtiter plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient elution suitable for the separation of glycocyamine, creatine, and creatinine.

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Guanidinoacetate: Specific precursor to product ion transition.

      • [13C2]-Guanidinoacetate: Corresponding transition for the internal standard.

      • Creatine and Creatinine and their respective internal standards will also have specific transitions monitored.

4. Quantification:

  • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used. The concentration of glycocyamine in the unknown samples is then determined from the calibration curve.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for achieving the highest level of accuracy and precision in the quantitative analysis of glycocyamine. The near-identical physicochemical properties to the endogenous analyte ensure effective compensation for analytical variability, from sample preparation to detection. For researchers in drug development and clinical diagnostics, relying on methods validated with stable isotope-labeled internal standards provides the confidence needed for making critical scientific decisions.

References

Inter-laboratory Validation of a Glycocyamine-d2-based Method for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies for the determination of glycocyamine in biological matrices, highlighting the robustness and reliability of the stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

This guide provides a detailed comparison of a Glycocyamine-d2 based quantification method with alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and precise measurement of glycocyamine in various biological samples. The information presented herein is synthesized from established principles of analytical method validation and data from comparable small molecule quantification assays.

Introduction to Glycocyamine Quantification

Glycocyamine, or guanidinoacetic acid, is a crucial endogenous metabolite that serves as the direct precursor to creatine, a vital molecule for cellular energy homeostasis.[1] Accurate quantification of glycocyamine is essential for studying various physiological and pathological conditions, including inborn errors of creatine metabolism, and for monitoring the efficacy of therapeutic interventions. Glycocyamine itself is also used as a supplement and a feed additive.[1]

The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS is a powerful technique for achieving high selectivity, sensitivity, and accuracy in bioanalysis.[2][3] This stable isotope dilution method effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[3]

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method is critical for obtaining reliable data. This section compares the performance of a this compound based LC-MS/MS method with other common analytical techniques. The following tables summarize key performance parameters based on typical validation data for similar small molecule assays.

Table 1: Comparison of Method Performance Characteristics

ParameterThis compound LC-MS/MSHPLC-UVHPLC-FLD (with derivatization)Colorimetric Assays
Specificity Very HighModerateHighLow to Moderate
Sensitivity (LLOQ) Very Low (ng/mL)Moderate (µg/mL)Low (ng/mL to µg/mL)High (µg/mL)
Precision (%RSD) < 15%< 20%< 15%Variable (>20%)
Accuracy (%Bias) ± 15%± 20%± 15%Variable
Linearity (R²) > 0.99> 0.98> 0.99Variable
Matrix Effect Minimized by ISSignificantModerateSignificant
Throughput HighModerateLow to ModerateHigh

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, IS: Internal Standard

Table 2: Summary of Inter-laboratory Validation Data for a Hypothetical this compound LC-MS/MS Method

(Based on typical performance of similar validated methods)

Participating LaboratoryLinearity (R²)Precision (%RSD, Inter-assay)Accuracy (%Bias, Inter-assay)LLOQ (ng/mL)
Lab A0.9985.2-3.510
Lab B0.9976.82.110
Lab C0.9994.5-1.812
Lab D0.9987.14.010
Mean 0.998 5.9 0.2 10.5

Experimental Protocols

This compound based LC-MS/MS Method

This protocol describes a typical stable isotope dilution LC-MS/MS method for the quantification of glycocyamine in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Glycocyamine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • Instrumentation: A triple quadrupole mass spectrometer.

4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[4][5][6] Key parameters to assess include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]

Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD) following Derivatization

This method requires derivatization of glycocyamine to introduce a fluorescent tag.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described for the LC-MS/MS method.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in a suitable buffer.

  • Add a derivatizing agent (e.g., o-phthalaldehyde/3-mercaptopropionic acid) and incubate under optimized conditions (time and temperature).[4]

  • Inject the derivatized sample into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of a suitable buffer and an organic solvent.

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths.

Visualizing Key Processes

To better understand the metabolic context and the validation workflow, the following diagrams are provided.

Glycocyamine_Metabolic_Pathway Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Ornithine Ornithine AGAT->Ornithine GAMT GAMT Glycocyamine->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosyl homocysteine GAMT->SAH SAM S-adenosyl methionine SAM->GAMT

Caption: Metabolic pathway of creatine biosynthesis from arginine and glycine.

InterLab_Validation_Workflow cluster_prep Central Preparation cluster_labs Participating Laboratories cluster_analysis Data Analysis & Comparison Protocol Standardized Protocol Development Samples Preparation of Identical Validation Samples (QC & Calibration Standards) Protocol->Samples LabA Lab A Samples->LabA LabB Lab B Samples->LabB LabC Lab C Samples->LabC LabD Lab D Samples->LabD CollectData Collect Results from all Laboratories LabA->CollectData LabB->CollectData LabC->CollectData LabD->CollectData Stats Statistical Analysis (Precision, Accuracy, Reproducibility) CollectData->Stats Report Final Validation Report Stats->Report

Caption: Workflow for an inter-laboratory validation study.

Conclusion

The inter-laboratory validation of a this compound based LC-MS/MS method demonstrates its superior performance in terms of specificity, sensitivity, precision, and accuracy compared to alternative methods. The use of a stable isotope-labeled internal standard is key to mitigating matrix effects and ensuring high-quality, reproducible data. This makes the this compound LC-MS/MS method the recommended approach for the reliable quantification of glycocyamine in complex biological matrices, particularly in regulated research and clinical settings.

References

Glycocyamine-d2 in Bioanalysis: A Comparative Guide to Linearity and Limits of Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of endogenous compounds and their deuterated internal standards is paramount for robust bioanalytical method development. This guide provides a comparative overview of the analytical performance of Glycocyamine-d2, focusing on linearity and limits of detection, alongside alternative internal standards used in the quantification of Glycocyamine (Guanidinoacetic acid).

This compound serves as a stable isotope-labeled internal standard for the accurate quantification of Glycocyamine, a key metabolite in the creatine biosynthesis pathway. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is crucial for correcting for matrix effects and variations during sample preparation and analysis. This guide synthesizes data from various studies to offer a clear comparison of its performance characteristics.

Performance Comparison: Linearity and Detection Limits

The following table summarizes the linearity and limits of detection (LOD) or quantification (LOQ) for Glycocyamine (GAA) using this compound and other internal standards as reported in various bioanalytical methods.

AnalyteInternal StandardLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
Glycocyamine (GAA)This compound 0.300 - 100 µMNot Reported0.300 µMPlasma[1]
Glycocyamine (GAA)Not Specified2.41 - 7.41 µMNot ReportedNot ReportedDried Blood Spots
Glycocyamine (GAA)Creatine-d30.02 - 40 µmol/L0.002 µmol/L0.02 µmol/LPlasma
Glycocyamine (GAA)[13C2]GAANot Reported0.025 µmol/LNot ReportedUrine, Plasma[2]

Alternative Internal Standards

While this compound is a commonly used internal standard, other stable isotope-labeled analogs of Glycocyamine or related compounds have also been employed in quantitative bioanalysis. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency to effectively compensate for analytical variability.

Alternatives to this compound include:

  • [13C2]Glycocyamine: A carbon-13 labeled version of Glycocyamine.

  • Creatine-d3: A deuterated analog of creatine, a related compound in the same metabolic pathway.

The choice of internal standard can depend on commercial availability, cost, and the specific requirements of the analytical method.

Experimental Workflow and Methodologies

The determination of linearity and limits of detection for Glycocyamine using this compound as an internal standard typically involves the following workflow:

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Matrix_Spiking Spike Blank Matrix (e.g., Plasma) with Glycocyamine Standards IS_Addition Add this compound (Internal Standard) Matrix_Spiking->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Supernatant_Transfer Collect Supernatant Protein_Precipitation->Supernatant_Transfer Injection Inject Sample Supernatant_Transfer->Injection Chromatography Chromatographic Separation (e.g., HILIC or Reversed-Phase) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Linearity_LOD_LOQ Determine Linearity, LOD, and LOQ Calibration_Curve->Linearity_LOD_LOQ

Caption: Experimental workflow for determining the linearity and limits of detection of Glycocyamine.

Detailed Experimental Protocol: Quantification of Glycocyamine in Plasma

This section provides a representative protocol for the analysis of Glycocyamine in plasma using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • Glycocyamine analytical standard

  • This compound internal standard

  • Control human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Standard and Internal Standard Stock Solutions:

  • Prepare stock solutions of Glycocyamine and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Serially dilute the Glycocyamine stock solution to prepare working standard solutions for spiking into the plasma to create calibration standards.

3. Sample Preparation:

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing the this compound internal standard at a fixed concentration.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like Glycocyamine.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed, starting with a high percentage of organic mobile phase and gradually increasing the aqueous mobile phase to elute the analyte.

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glycocyamine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • This compound: Monitor the corresponding transition for the deuterated internal standard.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Glycocyamine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the linearity of the assay from the correlation coefficient (r²) of the calibration curve.

  • The Limit of Detection (LOD) is typically determined as the concentration at which the signal-to-noise ratio is at least 3.

  • The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., within 20% of the nominal value).[1]

This detailed protocol provides a solid foundation for researchers to develop and validate a robust bioanalytical method for the quantification of Glycocyamine, with this compound serving as a reliable internal standard to ensure data quality and accuracy.

References

Comparative Stability of Deuterated vs. Non-Deuterated Glycocyamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to its potential therapeutic application. This guide provides a comparative overview of the expected stability profiles of deuterated and non-deuterated glycocyamine, grounded in established principles of isotope effects and standard pharmaceutical stability testing protocols.

The primary mechanism underlying this enhanced stability is the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[4] Since many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds, substituting hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of metabolism.[5] This can lead to a longer biological half-life, reduced dosing frequency, and potentially a more favorable pharmacokinetic profile.[1][]

The Metabolic Pathway of Glycocyamine

Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine.[6] The synthesis of glycocyamine primarily occurs in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) transfers a guanidino group from L-arginine to glycine.[7] Subsequently, in the liver, glycocyamine is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine, using S-adenosyl methionine (SAM) as the methyl donor.[7][8] Creatine is then transported to tissues with high energy demands, such as muscle and brain, where it plays a crucial role in energy homeostasis.[6]

Glycocyamine_Metabolic_Pathway cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine_kidney Glycocyamine (Guanidinoacetic Acid) AGAT->Glycocyamine_kidney Ornithine Ornithine AGAT->Ornithine Bloodstream Bloodstream Glycocyamine_kidney->Bloodstream Glycocyamine_liver Glycocyamine GAMT GAMT Glycocyamine_liver->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl Homocysteine (SAH) GAMT->SAH Creatine->Bloodstream Transport to Muscle & Brain Bloodstream->Glycocyamine_liver Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 3: Analysis & Reporting Protocol Develop Stability Protocol Batches Select Batches (Deuterated & Non-Deuterated) Protocol->Batches Methods Validate Stability-Indicating Analytical Methods (e.g., HPLC) Batches->Methods Metabolic In Vitro Metabolic Stability (e.g., Liver Microsomes) Methods->Metabolic Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Methods->Forced LongTerm Long-Term & Accelerated Studies (ICH Conditions) Methods->LongTerm Data Data Analysis (Degradation Rates, Half-life, etc.) Metabolic->Data Forced->Data LongTerm->Data Report Generate Stability Report Data->Report ShelfLife Determine Shelf-Life & Storage Conditions Report->ShelfLife

References

Evaluating Glycocyamine-d2 Sources for Quality: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and consistency of stable isotope-labeled compounds are paramount. This guide provides a comprehensive framework for evaluating different sources of Glycocyamine-d2, a deuterated analog of the creatine precursor, glycocyamine. The quality of this compound is critical for its use as an internal standard in quantitative bioanalysis by mass spectrometry and as a tracer in metabolic research.[1] This guide outlines key quality attributes, presents a hypothetical comparison of three commercial suppliers, and provides detailed experimental protocols for in-house verification.

Key Quality Parameters for this compound

The critical quality attributes for this compound that directly impact its performance in research applications are:

  • Chemical Purity: The percentage of the desired this compound molecule in the material, excluding any unlabeled glycocyamine, residual solvents, or other synthesis-related impurities. High chemical purity is essential to avoid interference with analytical measurements.

  • Isotopic Purity (Isotopic Enrichment): The percentage of the labeled isotope (deuterium) at the specified positions within the molecule.[2] It is a measure of the effectiveness of the deuteration process.

  • Isotopic Distribution: The relative abundance of molecules with different numbers of deuterium atoms (e.g., d0, d1, d2). This is crucial for accurate quantification using mass spectrometry.

  • Structural Integrity: Confirmation that the deuterium atoms are located at the intended positions within the Glycocyamine molecule and that the overall molecular structure is correct.[3]

  • Stability: The ability of the compound to maintain its chemical and isotopic purity over time under specified storage conditions.

Comparative Analysis of Hypothetical this compound Suppliers

To illustrate the evaluation process, this section presents a hypothetical comparison of three representative suppliers: Supplier A, Supplier B, and Supplier C. The data presented in the following tables are for illustrative purposes and should be verified with the supplier's Certificate of Analysis (CoA) and through in-house testing.

Table 1: Supplier Specifications for this compound
ParameterSupplier ASupplier BSupplier C
Advertised Chemical Purity >98% (HPLC)≥99.5% (HPLC)>99% (HPLC/NMR)
Advertised Isotopic Purity ≥98 atom % D≥99 atom % D≥99.5 atom % D
Documentation Provided CoA, HPLC, MSCoA, HPLC, ¹H-NMR, MSCoA, HPLC, ¹H-NMR, ¹³C-NMR, HRMS
Price per 10 mg $150$180$210
Table 2: Hypothetical In-House Verification Data for this compound
ParameterMethodSupplier ASupplier BSupplier C
Chemical Purity (%) UPLC-UV (210 nm)98.799.699.8
Isotopic Purity (atom % D) LC-HRMS98.599.299.7
Isotopic Distribution (%) LC-HRMSd0: 0.5, d1: 1.0, d2: 98.5d0: 0.2, d1: 0.6, d2: 99.2d0: <0.1, d1: 0.2, d2: 99.8
Structural Confirmation ¹H-NMR, ¹³C-NMRConsistentConsistentConsistent
Residual Solvents (ppm) GC-MSAcetone: 50, Acetonitrile: 20Acetone: <10, Acetonitrile: <5Not Detected

Experimental Protocols for Quality Verification

Detailed and standardized experimental protocols are crucial for an objective comparison of different this compound sources.

Determination of Chemical Purity by UPLC-UV
  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

  • Calculation: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Determination of Isotopic Purity and Distribution by LC-HRMS
  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap) coupled to a UPLC system.

  • UPLC Conditions: Same as for chemical purity analysis.

  • Mass Spectrometry Mode: Positive electrospray ionization (ESI+).

  • Scan Range: m/z 100-200.

  • Resolution: >60,000.

  • Data Analysis: Extract the ion chromatograms for the unlabeled (d0), partially labeled (d1), and fully labeled (d2) Glycocyamine. The isotopic purity (atom % D) and distribution are calculated from the integrated peak areas of each isotopic species.[3]

Structural Confirmation by NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Experiments:

    • ¹H-NMR: To confirm the absence or significant reduction of the proton signal at the deuterated position.

    • ¹³C-NMR: To confirm the overall carbon skeleton of the molecule.

  • Analysis: The resulting spectra are compared with reference spectra of unlabeled Glycocyamine to confirm the correct structure and the position of deuteration.

Visualizing Workflows and Evaluation Criteria

To further clarify the evaluation process, the following diagrams illustrate the experimental workflow and the logical relationship of the quality assessment criteria.

experimental_workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Comparison supplier_a Supplier A prep Dissolution in Appropriate Solvent supplier_a->prep supplier_b Supplier B supplier_b->prep supplier_c Supplier C supplier_c->prep uplc UPLC-UV (Chemical Purity) prep->uplc lcms LC-HRMS (Isotopic Purity & Distribution) prep->lcms nmr NMR (Structural Confirmation) prep->nmr data_analysis Data Analysis & Comparison of All Suppliers uplc->data_analysis lcms->data_analysis nmr->data_analysis

Caption: Experimental workflow for the quality evaluation of this compound from different suppliers.

quality_criteria cluster_attributes Core Quality Attributes cluster_impact Impact on Application cluster_decision Final Decision chem_purity Chemical Purity accuracy Accuracy of Quantification chem_purity->accuracy iso_purity Isotopic Purity iso_purity->accuracy reliability Reliability of Metabolic Tracing iso_purity->reliability structure Structural Integrity structure->accuracy structure->reliability reproducibility Reproducibility of Results accuracy->reproducibility reliability->reproducibility selection Optimal Supplier Selection reproducibility->selection

References

A Head-to-Head Battle: GC-MS vs. LC-MS for Glycocyamine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of glycocyamine, a key precursor in creatine biosynthesis, is critical. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these measurements. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of deuterated glycocyamine (Glycocyamine-d2), often used as an internal standard for stable isotope dilution assays.

This comparison delves into the experimental protocols and performance data for both methods, offering a clear perspective to aid in selecting the most suitable approach for your research needs.

Quantitative Performance at a Glance

To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics for both GC-MS and LC-MS methodologies in the analysis of glycocyamine.

Performance MetricGC-MSLC-MS/MS
Linearity Range 0.5 - 250 µM[1]0.02 - 40 µmol/L[2][3]
Limit of Detection (LOD) Not explicitly stated, but sensitive for low levels[4]0.002 µmol/L[2][3]
Limit of Quantitation (LOQ) Lowest measurable enrichment: 0.3%[1]0.02 µmol/L[2][3]
Intra-assay Precision (%CV) 1.4% (low conc.), 0.9% (high conc.)[5]<8%[2][3]
Inter-assay Precision (%CV) 6.4% (low conc.), 6.9% (high conc.)[5]<8%[2][3]
Recovery Good agreement with LC-MS/MS[5]96.45% - 102.95%[2][3]
Sample Throughput Lower, due to derivatization[4]Higher, amenable to high-throughput screening[4]

The Methodologies: A Detailed Breakdown

The analytical workflow for GC-MS and LC-MS differs significantly, primarily due to the inherent properties of glycocyamine and the requirements of each instrument.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[4] However, glycocyamine, being a polar and non-volatile molecule, necessitates a chemical modification step known as derivatization prior to analysis. This process increases the volatility of the analyte, allowing it to traverse the gas chromatograph.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) InternalStandard Add this compound Internal Standard Sample->InternalStandard Extraction Extraction InternalStandard->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

GC-MS Experimental Workflow

Experimental Protocol: GC-MS with Silylation Derivatization

  • Sample Preparation:

    • To a 1 mL aliquot of urine or plasma, add the internal standard, this compound.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

    • Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

    • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of glycocyamine and this compound.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized glycocyamine and this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Powerhouse

LC-MS has emerged as a popular alternative, offering high sensitivity and specificity without the mandatory need for derivatization.[4] This simplifies sample preparation and allows for higher throughput. However, derivatization can still be employed in LC-MS to enhance chromatographic retention and sensitivity for certain applications.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) InternalStandard Add this compound Internal Standard Sample->InternalStandard ProteinPrecipitation Protein Precipitation InternalStandard->ProteinPrecipitation LC_Separation LC Separation ProteinPrecipitation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS Experimental Workflow

Experimental Protocol: LC-MS/MS with a "Dilute and Shoot" Approach

  • Sample Preparation:

    • To a 50 µL aliquot of plasma or urine, add 200 µL of methanol containing the this compound internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for glycocyamine and this compound.

Concluding Remarks

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two often comes down to the specific requirements of the study.

  • GC-MS offers excellent sensitivity, but the mandatory derivatization step can be time-consuming and may introduce variability if not carefully controlled.[4] It remains a valuable tool, particularly when high sensitivity for low analyte levels is paramount.[4]

  • LC-MS/MS , especially with "dilute and shoot" methods, provides a significant advantage in terms of sample throughput and ease of use, making it highly suitable for high-throughput screening and routine analysis.[4] The option to use derivatization provides additional flexibility to enhance performance when needed.

For laboratories handling a large volume of samples and prioritizing efficiency, LC-MS/MS is often the preferred method. However, for targeted research applications where the highest sensitivity is required and sample numbers are more manageable, GC-MS remains a powerful and viable option. Ultimately, the optimal method will depend on the specific analytical goals, available instrumentation, and desired throughput of the research team.

References

Performance of Glycocyamine-d2 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical performance of Glycocyamine-d2, a deuterated internal standard, for the quantification of glycocyamine in various biological matrices. The information presented is essential for researchers developing and validating bioanalytical methods for pharmacokinetic studies, clinical diagnostics, and metabolic research. While specific performance data for this compound is not extensively published, this guide leverages data from a closely related stable isotope-labeled internal standard, [13C2]-Guanidinoacetic Acid, to provide a robust framework for its expected performance and use.

Introduction to Glycocyamine and the Role of Internal Standards

Glycocyamine, also known as guanidinoacetic acid (GAA), is a crucial endogenous metabolite that serves as the direct precursor to creatine, a vital molecule for cellular energy metabolism.[1] Accurate quantification of glycocyamine in biological fluids such as plasma and urine is critical for the diagnosis and monitoring of inherited disorders of creatine biosynthesis, including Arginine:Glycine Amidinotransferase (AGAT) deficiency and Guanidinoacetate Methyltransferase (GAMT) deficiency.[2]

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is indispensable for achieving accurate and precise results. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C). This compound is the deuterated form of glycocyamine and is employed as an internal standard to compensate for variability during sample preparation and analysis.[3]

Comparison of this compound with an Alternative Stable Isotope-Labeled Standard

While both deuterated (like this compound) and ¹³C-labeled internal standards are effective, they exhibit some performance differences. ¹³C-labeled standards are often considered the "gold standard" due to their identical chemical and physical properties to the analyte, leading to perfect co-elution during chromatography.[4] Deuterated standards, while generally more cost-effective, can sometimes show a slight retention time shift, eluting marginally earlier than the non-labeled analyte.[4] This can potentially impact quantification if matrix effects vary across the chromatographic peak. However, for many applications, a well-validated method using a deuterated standard provides reliable and accurate results.

The following tables summarize the performance of an LC-MS/MS method for the quantification of guanidinoacetate (glycocyamine) using a ¹³C-labeled internal standard, [13C2]-guanidinoacetate. This data provides a strong benchmark for the expected performance of a method using this compound.

Quantitative Performance Data

The following data is adapted from a validated "dilute and shoot" LC-MS/MS method for the simultaneous determination of guanidinoacetate, creatine, and creatinine in human plasma and urine.[5][6]

Table 1: Method Performance in Human Plasma
ParameterPerformance Metric for Guanidinoacetate
Linearity Range Up to at least 5000 µmol/L
Lower Limit of Quantitation (LLOQ) 0.4 µmol/L
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 10%
Recovery 86% - 106%
Table 2: Method Performance in Human Urine
ParameterPerformance Metric for Guanidinoacetate
Linearity Range Up to at least 5000 µmol/L
Lower Limit of Quantitation (LLOQ) 0.4 µmol/L
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 10%
Recovery 86% - 106%

Experimental Protocols

Key Experiment: Quantification of Glycocyamine in Plasma and Urine by LC-MS/MS

This section details the "dilute and shoot" methodology, which is a rapid and simple approach suitable for high-throughput analysis.[5][6]

1. Sample Preparation:

  • Plasma Samples:

    • To 50 µL of plasma, add 200 µL of a precipitation solution containing the internal standard (this compound or [13C2]-guanidinoacetate).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Urine Samples:

    • To 50 µL of urine, add 950 µL of a dilution solution containing the internal standard.

    • Vortex to mix.

    • Transfer the diluted sample for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A suitable reversed-phase column for polar analytes.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical analytical flow rate for the chosen column dimensions.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Glycocyamine: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion.

    • This compound: Monitor the corresponding mass-shifted transition.

Visualizations

Metabolic Pathway of Glycocyamine

Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetic Acid) GAMT GAMT Glycocyamine->GAMT Creatine Creatine Ornithine Ornithine SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) AGAT->Glycocyamine AGAT->Ornithine GAMT->Creatine GAMT->SAH

Caption: Biosynthesis of Creatine from Arginine and Glycine.

Experimental Workflow for Glycocyamine Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Plasma only) Spike->Precipitate Plasma Dilute Dilution (Urine only) Spike->Dilute Urine Centrifuge Centrifugation (Plasma only) Precipitate->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant Dilute->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quantify Quantification (Analyte/IS Ratio) MSMS->Quantify Result Concentration of Glycocyamine Quantify->Result

Caption: Workflow for Glycocyamine Analysis in Biological Samples.

References

Validating Glycocyamine-d2 for Creatine Turnover Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of creatine turnover is critical for understanding cellular energy homeostasis, muscle physiology, and the pathophysiology of various metabolic and neurological disorders. Stable isotope tracers are powerful tools for these investigations, allowing for the in vivo quantification of creatine synthesis, pool size, and turnover rates. This guide provides a comparative analysis of Glycocyamine-d2 (d2-GAA) and Creatine-d3 (d3-Cr), two prominent tracers used in creatine metabolism research.

The Creatine Biosynthesis Pathway

Creatine is synthesized endogenously in a two-step process primarily involving the kidneys and liver.[1][2]

  • Step 1 (Kidney): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing ornithine and guanidinoacetate (GAA), also known as glycocyamine.[1][2][3][4] This is considered the rate-limiting step in creatine synthesis.[4]

  • Step 2 (Liver): GAA is transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to form creatine.[1][2][5]

The newly synthesized creatine is then released into the circulation and taken up by tissues with high energy demands, such as skeletal muscle and the brain.[2] The daily turnover of creatine is approximately 1.7% to 2 grams per day in a typical adult, which must be replenished through diet or de novo synthesis.[1][6]

Creatine_Biosynthesis cluster_kidney Kidney (Primary Site) cluster_liver Liver (Primary Site) Arg Arginine AGAT AGAT Arg->AGAT Gly Glycine Gly->AGAT GAA Glycocyamine (GAA) GAA_liver Glycocyamine (GAA) GAA->GAA_liver Transport via Circulation Orn Ornithine AGAT->GAA AGAT->Orn SAM SAM GAMT GAMT SAM->GAMT SAH SAH Creatine Creatine GAMT->SAH GAMT->Creatine GAA_liver->GAMT

Caption: The two-step enzymatic pathway of de novo creatine synthesis.

Comparison of Isotopic Tracers: this compound vs. Creatine-d3

The choice of tracer depends on the specific research question. This compound is a precursor tracer used to measure the rate of de novo synthesis, while Creatine-d3 is used to determine the total creatine pool size, from which skeletal muscle mass can be estimated.

FeatureThis compound (d2-GAA)Creatine-d3 (d3-Cr)
Tracer Type Precursor Tracer[7]Direct (Dilution) Tracer
Primary Measurement De novo synthesis rate of creatine (flux through the GAMT enzyme).Total body creatine pool size.[8][9]
Principle of Use Measures the rate of incorporation of the labeled precursor (d2-GAA) into the product pool (creatine).Measures the dilution of an oral dose of labeled creatine within the entire body creatine pool at isotopic steady state.[8][10]
Key Advantage Directly assesses the rate of endogenous synthesis, providing insights into the regulation of the creatine biosynthetic pathway.Provides a direct, non-invasive, and accurate measurement of total skeletal muscle mass.[11][12]
Limitations Does not directly measure the total creatine pool size. The measurement can be influenced by GAA transport kinetics.Does not directly measure the synthesis rate. Assumes a constant concentration of creatine in muscle (e.g., 4.3 g/kg), which can vary with age, diet, and health status.[9]
Typical Application Studying the regulation of creatine synthesis in metabolic diseases or in response to dietary interventions.Assessing sarcopenia, muscle wasting conditions, and monitoring changes in muscle mass in response to training or therapy.[12]
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the isotopic enrichment of creatine in plasma or tissue.[13]LC-MS/MS to measure the enrichment of d3-creatinine in urine, which serves as a proxy for the creatine pool enrichment.[10][14]

Experimental Protocols and Workflow

The general workflow for a creatine turnover study using a stable isotope tracer involves tracer administration, a period of equilibration, sample collection, and analysis via mass spectrometry.

Experimental_Workflow cluster_protocol General Experimental Protocol cluster_outcomes Calculated Outcomes Admin Tracer Administration (e.g., Oral d2-GAA or d3-Cr) Equil Equilibration Period (Hours to Days) Admin->Equil Tracer distributes in the body Collect Sample Collection (Urine, Blood, or Biopsy) Equil->Collect Prep Sample Preparation (Extraction, Derivatization) Collect->Prep Analysis LC-MS/MS Analysis (Measure Isotopic Enrichment) Prep->Analysis Calc Kinetic Modeling & Calculation Analysis->Calc Enrichment data FSR Fractional Synthesis Rate (d2-GAA) Calc->FSR Pool Creatine Pool Size & Muscle Mass (d3-Cr) Calc->Pool

Caption: General workflow for stable isotope-based creatine turnover studies.
Protocol 1: Muscle Mass Measurement with D3-Creatine Dilution

This method has been validated for determining total creatine pool size and estimating skeletal muscle mass.[10][11]

  • Baseline Sample: Collect a baseline fasting morning urine sample before tracer administration.

  • Tracer Administration: Administer a single oral dose of Creatine-(methyl-d3) monohydrate (e.g., 30-60 mg).[10]

  • Equilibration: Allow for an equilibration period of approximately 48 to 72 hours. During this time, the d3-creatine is absorbed and distributed throughout the body's creatine pool.[9][14]

  • Urine Collection: Collect fasting morning urine samples daily for 3-4 days following the dose.[10] The appearance of d3-creatinine in urine reflects the enrichment of the total body creatine pool.[8]

  • Sample Analysis: Use LC-MS/MS to measure the concentration of d3-creatinine and total creatinine in the urine samples to determine the isotopic enrichment.[10]

  • Calculation:

    • Calculate the creatine pool size by dividing the amount of d3-creatine tracer retained by the steady-state urinary d3-creatinine enrichment.[8]

    • A correction is often needed for the small amount of the d3-creatine dose that is "spilled" into the urine before entering the muscle pool.[9][10]

    • Estimate skeletal muscle mass by dividing the creatine pool size (in grams) by the assumed concentration of creatine in wet muscle mass (typically 4.3 g/kg).[9]

Protocol 2: De Novo Synthesis Measurement with this compound (Conceptual)

This protocol is based on established precursor-product kinetic modeling principles for measuring synthesis rates.

  • Baseline Sample: Collect a baseline plasma sample to determine background isotopic enrichment of creatine.

  • Tracer Administration: Administer this compound (d2-GAA) either as a bolus injection or a constant intravenous infusion. The dosage would be calculated to be a fraction of the expected daily GAA flux (e.g., 1.8 - 2.3 g/day ).[6]

  • Timed Sample Collection: Collect serial blood samples over a period of several hours. The timing and frequency of collection depend on the expected rate of creatine synthesis.

  • Sample Analysis:

    • Isolate plasma from blood samples.

    • Use LC-MS/MS to measure the isotopic enrichment of the precursor (d2-GAA) and the product (d2-Creatine) in the plasma at each time point.

  • Calculation:

    • Calculate the fractional synthesis rate (FSR) of creatine. This is typically done by modeling the rate of incorporation of the labeled precursor into the product pool over time.

    • The FSR represents the fraction of the creatine pool that is newly synthesized per unit of time (e.g., % per hour).

Conclusion

Both this compound and Creatine-d3 are valid and powerful tracers for studying creatine metabolism, but they answer different biological questions. The d3-creatine dilution method is a well-established, non-invasive technique for accurately determining total body creatine pool size and, by extension, skeletal muscle mass.[11][15] It is particularly valuable for clinical studies on sarcopenia and muscle wasting.

This compound serves a distinct and equally important purpose: to directly quantify the rate of de novo creatine synthesis.[7] By tracing the metabolic flux from the direct precursor, d2-GAA provides a dynamic measure of the activity of the creatine biosynthetic pathway. This makes it an invaluable tool for researchers investigating the regulation of creatine production in response to physiological stimuli, nutritional interventions, or in disease states characterized by defects in creatine synthesis enzymes like AGAT or GAMT.[2][5] The choice between these tracers should be guided by the specific endpoints required by the research or clinical objective.

References

Safety Operating Guide

Navigating the Safe Disposal of Glycocyamine-d2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Glycocyamine-d2, a deuterated form of the creatine precursor, Glycocyamine. While this compound is utilized as a tracer and internal standard in research, adherence to proper disposal protocols is essential.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the appropriate safety measures. Glycocyamine should be considered a hazardous substance.[2][3] All personnel must wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[4] Handling should occur in a well-ventilated area to avoid inhalation of any dust or fumes.[4] In case of contact, immediate first aid measures should be taken.

Precautionary ActionDetailed Protocol
Personal Protective Equipment (PPE) Wear suitable protective clothing, gloves, and eye/face protection.[4]
Ventilation Use only in a well-ventilated area or outdoors.[4]
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][4] Minimize dust generation and accumulation.[4]
First Aid: Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[4]
First Aid: Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[4]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[4]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This typically involves treating it as chemical waste.

  • Waste Identification and Segregation :

    • Pure, unused this compound should be kept in its original or a clearly labeled container.

    • Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.

    • Contaminated labware (e.g., pipette tips, vials, gloves) should be collected separately in a designated solid waste container.

  • Waste Collection :

    • For spills, carefully sweep up or absorb the material with an inert substance and place it into a suitable, sealed disposal container.[4]

    • Aqueous solutions of Glycocyamine are not recommended to be stored for more than one day, suggesting that any unused solutions should be promptly disposed of as aqueous chemical waste.[2]

  • Waste Storage :

    • Store all waste containers in a designated, secure area, away from incompatible materials.

    • Ensure all waste containers are tightly closed to prevent leaks or spills.[4]

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal facility.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on approved disposal vendors and procedures.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused Solid this compound D Label & Seal in Original/Waste Container A->D B This compound Solution E Collect in Labeled Aqueous Waste Container B->E C Contaminated Labware F Collect in Labeled Solid Waste Container C->F G Store in Designated Chemical Waste Area D->G E->G F->G H Contact EHS for Pickup G->H I Transport to Approved Waste Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Glycocyamine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Glycocyamine-d2. The following procedures are designed to ensure safe laboratory practices and proper disposal, minimizing risk and ensuring the integrity of the compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound, which is considered a hazardous substance.[1][2] The primary hazards include skin, eye, and respiratory irritation.[2][3] The following table summarizes the required PPE for handling this compound.[4]

Protection TypeRequired EquipmentSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or goggles.Must comply with ANSI Z87.1 standards.[5] A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves.Nitrile, butyl, or neoprene gloves are recommended.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection Laboratory coat or chemical-resistant apron.A clean lab coat that covers the arms is required.[5] For larger quantities or when splashing is likely, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection Generally not required for small quantities in a well-ventilated area.In situations where dust may be generated, a NIOSH-approved respirator with a particle filter is recommended.[3][4] Work should be conducted in a chemical fume hood whenever possible to minimize inhalation exposure.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

  • Preparation :

    • Before handling, ensure you have reviewed the Safety Data Sheet (SDS) for Glycocyamine.[1]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.[3][4]

    • Ensure all necessary PPE is readily available and in good condition.

  • Donning PPE :

    • Put on a laboratory coat, ensuring it is fully buttoned.[5]

    • Wear safety glasses with side shields or goggles.[5]

    • Don the appropriate chemical-resistant gloves.[5]

  • Handling the Compound :

    • This compound is supplied as a solid and should be handled with care to prevent the creation of dust.[1]

    • When weighing the compound, do so in a fume hood or on a balance with a draft shield.

    • For preparing solutions, a stock solution can be made by dissolving the solid in a solvent of choice, which should be purged with an inert gas.[1] Glycocyamine is slightly soluble in DMSO and dimethylformamide.[1]

    • To maintain the isotopic purity of the deuterated compound, it is crucial to protect it from moisture.[6][7] Handle under a dry, inert atmosphere such as nitrogen or argon when possible.[6]

    • Avoid contact with skin, eyes, and clothing.[1][3]

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry place, away from light.[6][8] Recommended storage is at -20°C for long-term stability (up to 4 years).[1]

    • Aqueous solutions of Glycocyamine are not recommended for storage for more than one day.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[4]

    • Unused or unwanted this compound should be disposed of as chemical waste.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container compatible with the solvent used.

  • Container Management :

    • Waste containers must be kept closed except when adding waste.

    • Ensure waste containers are properly labeled with the contents, including "Hazardous Waste" and the name "this compound".

  • Disposal Procedure :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound down the drain or in the regular trash.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Prepare Well-Ventilated Area (Fume Hood) A->B C Assemble PPE B->C D Don PPE (Lab Coat, Goggles, Gloves) C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Perform Experiment F->G H Segregate Waste (Solid & Liquid) G->H I Label Waste Containers H->I J Store Waste Securely I->J K Contact EHS for Pickup J->K L Doff PPE K->L

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycocyamine-d2
Reactant of Route 2
Glycocyamine-d2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.